Ajuganipponin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S)-2-[(1S,2R,4S,4aR,5R,8R,8aR)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h8,12,18,23-25,27H,9-11,13-16H2,1-7H3/b17-8+/t18-,23-,24+,25+,27-,29+,30+,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNMHXILDVKBPL-BEEMTZEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CC[C@]23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidating the Chemical Architecture of Ajuganipponin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure elucidation of Ajuganipponin A, a neo-clerodane diterpene isolated from Ajuga nipponensis Makino. The determination of its complex molecular framework was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental methodologies, presents the spectral data in a structured format, and visualizes the logical workflow and key structural correlations.
Spectroscopic Data Analysis
The structural elucidation of this compound was principally reliant on the interpretation of its ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments such as COSY, HSQC, and HMBC, and supported by mass spectrometry data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was employed to determine the molecular formula of this compound.
| Ion | m/z | Deduced Molecular Formula |
| [M+H]⁺ | 591.4 | C₃₁H₄₂O₁₂ |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals characteristic signals for a neo-clerodane diterpenoid. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.50 | td | 11.0, 4.7 |
| H-6 | 4.64 | dd | 12.5, 4.0 |
| H-12 | 5.98 | br d | 9.5 |
| H-14 | 5.95 | br m |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provided crucial information on the carbon framework of this compound.
| Carbon | Chemical Shift (δ) |
| C-1' | 166.4 |
Experimental Protocols
The following sections describe the general experimental procedures typically employed for the isolation and structural analysis of neo-clerodane diterpenes from Ajuga species, including this compound.[1][2][3]
Isolation of this compound
The aerial parts of Ajuga nipponensis Makino were extracted and subjected to chromatographic separation to yield this compound.
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol or a dichloromethane/methanol mixture.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarities, for example, n-hexane, chloroform, and water, to obtain fractions with different chemical profiles.
-
Chromatography: The fraction containing the diterpenoids is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.
NMR Spectroscopy
NMR spectra were recorded on high-field spectrometers. The samples were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as the internal standard.
-
1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the types and chemical environments of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
-
Structural Elucidation Workflow and Key Correlations
The elucidation of the chemical structure of this compound followed a logical progression from initial characterization to the final structural confirmation. This workflow is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the structure elucidation of this compound.
A critical piece of evidence in assembling the structure of this compound was a long-range correlation observed in the HMBC spectrum. This correlation established the position of the tigloyl group at C-12.
References
- 1. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Ajuganipponin A: A Comprehensive Technical Guide on its Natural Source, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajuganipponin A, a neo-clerodane diterpene, has been identified as a constituent of the plant Ajuga nipponensis Makino. This technical guide provides a detailed overview of the natural sources, geographical distribution, and methods for the extraction and isolation of this compound. The document synthesizes available quantitative data, presents detailed experimental protocols from cited literature, and visualizes key processes to facilitate a deeper understanding for research and drug development purposes.
Natural Source and Geographical Distribution
This compound is naturally found in Ajuga nipponensis Makino, a perennial herbaceous plant belonging to the Lamiaceae family.
Geographical Distribution:
Ajuga nipponensis is predominantly found in East Asia. Its native range encompasses:
-
China: It is distributed across various provinces including Fujian, Guangdong, Guangxi, Guizhou, Hainan, Hebei, Hunan, Jiangsu, Jiangxi, Sichuan, Taiwan, Yunnan, and Zhejiang.
-
Japan: The plant is native to Japan.
-
Korea: It is also found in Korea.
-
Vietnam: Its distribution extends to Vietnam.
This plant typically grows in environments such as field margins, wet areas on grasslands, sunny slopes, and forests, at altitudes ranging from 100 to 2300 meters.
Quantitative Data on Bioactive Compounds from Ajuga nipponensis
While specific yield data for this compound from raw plant material is not extensively documented in the reviewed literature, related studies on Ajuga nipponensis provide quantitative insights into the yields of other major bioactive components. This data can serve as a reference for extraction efficiency.
| Compound Class | Compound Name | Plant Part | Extraction Method | Yield (mg/g of dry weight) | Reference |
| Flavonoids | Total Flavonoids | Aerial Parts | Ultrasonic-assisted extraction with 70% ethanol | 7.87 ± 0.10 | [1] |
| Ecdysteroids | Total Ecdysterones | Aerial Parts | Ultrasonic-assisted extraction with 70% ethanol | 0.73 ± 0.02 | [1] |
| Diterpenoid | Ajuganipponin B | Aerial Parts | Methanol extraction followed by chromatographic separation | Not specified as mg/g, but 7.1 mg isolated from a batch | [2] |
Note: The yield of specific compounds can vary significantly based on the geographical location, harvesting time, and the specific extraction and purification methods employed.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, including extraction from the plant material followed by chromatographic purification. The following protocols are synthesized from methodologies reported in the scientific literature.
Extraction of Crude Diterpenoids
This protocol outlines the general procedure for obtaining a crude extract enriched with diterpenoids from the aerial parts of Ajuga nipponensis.
Materials and Equipment:
-
Dried and powdered aerial parts of Ajuga nipponensis
-
Methanol (analytical grade)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Beakers and flasks
Procedure:
-
Maceration: The dried and powdered plant material is submerged in methanol at room temperature. The typical ratio is 1:10 (w/v) of plant material to solvent.
-
Extraction: The mixture is left to macerate for a period of 24 to 48 hours with occasional agitation to ensure thorough extraction.
-
Filtration: The mixture is filtered to separate the solvent extract from the solid plant residue.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanol extract.
-
Solvent Partitioning (Optional but Recommended): To enrich the diterpenoid fraction, the crude methanol extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Diterpenoids are typically found in the less polar fractions (chloroform and ethyl acetate).
Isolation of this compound by Semi-Preparative HPLC
Following the initial extraction, this compound is isolated and purified using high-performance liquid chromatography (HPLC).
Instrumentation and Columns:
-
Semi-preparative HPLC system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
A gradient elution is typically employed using a two-solvent system:
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
-
A representative gradient might be: 0-30 min, 30-70% B; 30-35 min, 70-100% B. The exact gradient should be optimized based on the specific column and system.
Procedure:
-
Sample Preparation: The enriched diterpenoid fraction is dissolved in a small volume of the initial mobile phase composition and filtered through a 0.45 µm syringe filter.
-
Injection: The sample is injected onto the semi-preparative HPLC column.
-
Fraction Collection: The eluent is monitored at a specific wavelength (e.g., 210 nm or 254 nm), and fractions are collected based on the retention time of the target peak corresponding to this compound.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualization of Workflows and Pathways
Experimental Workflow for Isolation of this compound
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Ajuga nipponensis.
Potential Signaling Pathways Modulated by Neo-clerodane Diterpenes
While specific signaling pathways for this compound have not been elucidated, other neo-clerodane diterpenes have been shown to modulate key cellular signaling cascades, such as the NF-κB and MAPK pathways. The following diagrams represent a generalized overview of these pathways, which could be potential targets for this compound and warrant further investigation.
NF-κB Signaling Pathway:
MAPK Signaling Pathway (Simplified):
Conclusion
This compound is a neo-clerodane diterpene naturally occurring in Ajuga nipponensis, a plant with a wide distribution in East Asia. While quantitative data on its abundance is limited, established chromatographic methods, particularly semi-preparative HPLC, are effective for its isolation. The detailed experimental workflows provided in this guide offer a foundation for researchers to extract and purify this compound for further study. Although the specific biological mechanisms of this compound are yet to be fully elucidated, its structural class suggests potential interactions with key inflammatory and cell signaling pathways, such as NF-κB and MAPK, making it a compound of interest for future pharmacological and drug development research.
References
The Biosynthesis of Phytoecdysteroids in Ajuga nipponensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajuga nipponensis is a rich source of phytoecdysteroids, a class of bioactive compounds with significant pharmacological potential. While the precise structure and biosynthetic pathway of minor constituents such as Ajuganipponin A remain to be fully elucidated, this guide provides a comprehensive overview of the biosynthesis of the major phytoecdysteroids found in this plant, including cyasterone and ajugasterone C. It is presumed that the biosynthetic pathway of this compound follows a similar route. This document details the upstream mevalonate pathway, the core sterol backbone formation, and the subsequent oxidative modifications that lead to the diverse array of phytoecdysteroids. Detailed experimental protocols for the analysis and study of these pathways are provided, alongside quantitative data on the distribution of major phytoecdysteroids within the plant.
Introduction
Phytoecdysteroids are plant-derived analogues of insect molting hormones. Their presence in plants is thought to serve as a defense mechanism against insect herbivores. In recent years, these compounds have garnered significant interest from the scientific community due to their diverse pharmacological activities, including anabolic, adaptogenic, and anti-diabetic effects. Ajuga nipponensis has been identified as a potent producer of various phytoecdysteroids, making it a valuable subject for biosynthetic studies and potential drug discovery. This guide aims to provide an in-depth technical overview of the biosynthetic pathways leading to the major phytoecdysteroids in A. nipponensis.
The Upstream Biosynthetic Route: The Mevalonate Pathway
The biosynthesis of all phytoecdysteroids originates from the mevalonate (MVA) pathway, a fundamental metabolic route in plants responsible for the production of isoprenoid precursors.[1][2] This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all terpenoids.[1]
Key Enzymes of the Mevalonate Pathway:
-
Acetoacetyl-CoA thiolase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
HMG-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA reductase (HMGR): The rate-limiting enzyme of the MVA pathway, which reduces HMG-CoA to mevalonate.[3]
-
Mevalonate kinase (MVK): Phosphorylates mevalonate to form mevalonate-5-phosphate.[3]
-
Phosphomevalonate kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to produce mevalonate-5-pyrophosphate.
-
Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to yield IPP.
-
Isopentenyl pyrophosphate isomerase (IPI): Interconverts IPP and DMAPP.
The following diagram illustrates the logical flow of the mevalonate pathway leading to the universal isoprenoid precursors.
Formation of the Sterol Backbone
IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). For steroid biosynthesis, two molecules of FPP are condensed head-to-head to form squalene (C30). Squalene then undergoes cyclization to form the fundamental tetracyclic sterol skeleton. In plants, this cyclization typically yields cycloartenol, which is then converted to cholesterol. Cholesterol serves as the immediate precursor for the biosynthesis of phytoecdysteroids.
The Putative Biosynthetic Pathway of Major Phytoecdysteroids in Ajuga nipponensis
The conversion of cholesterol to the various phytoecdysteroids found in A. nipponensis involves a series of oxidative reactions, primarily hydroxylations and the formation of the characteristic 7-en-6-one chromophore. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs).[4][5] While the exact sequence of these modifications can vary between plant species and even within different tissues of the same plant, a generalized pathway leading to the major phytoecdysteroids in A. nipponensis can be proposed.
The following diagram outlines a putative biosynthetic pathway from cholesterol to cyasterone and ajugasterone C.
Quantitative Data on Phytoecdysteroid Content in Ajuga nipponensis
The distribution and concentration of phytoecdysteroids can vary significantly depending on the plant tissue and developmental stage. A study on cultured plants of Ajuga nipponensis provided quantitative data on the major phytoecdysteroids.[6]
| Phytoecdysteroid | Plant Part | Concentration (% of total phytoecdysteroids)[6] |
| Cyasterone | Leaves | 60.1 |
| Flowers | Low | |
| Stems | Very Low | |
| Ajugasterone C | Leaves | Low |
| Flowers | 72.8 | |
| Stems | Very Low | |
| Cyasterone-22-acetate | Leaves | 88.0 |
| Flowers | Low | |
| Stems | Very Low |
Table 1: Distribution of major phytoecdysteroids in cultured Ajuga nipponensis.
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of analytical and biochemical techniques. Below are detailed methodologies for key experiments in the study of phytoecdysteroid biosynthesis.
Extraction and Quantification of Phytoecdysteroids by HPLC-MS
This protocol describes a general method for the extraction and analysis of phytoecdysteroids from plant material.
Workflow Diagram:
Methodology:
-
Sample Preparation: Fresh plant material (e.g., leaves, flowers) is harvested, immediately frozen in liquid nitrogen, and lyophilized to dryness. The dried material is then ground into a fine powder.
-
Extraction: A known weight of the powdered plant material (e.g., 100 mg) is placed in a microcentrifuge tube. 1 mL of 80% methanol is added, and the sample is subjected to ultrasonic extraction for 30 minutes at room temperature.
-
Centrifugation: The extract is centrifuged at 13,000 rpm for 10 minutes to pellet any solid debris.
-
Filtration: The supernatant is carefully transferred to a new tube and filtered through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is employed, commonly with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B.
-
Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF, operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for targeted quantification of known phytoecdysteroids.
-
In Vitro Enzyme Assays with Recombinant Cytochrome P450s
This protocol outlines the general steps for expressing a candidate CYP enzyme and testing its activity with a putative substrate.
Methodology:
-
Gene Cloning and Expression: The coding sequence of a candidate CYP gene from A. nipponensis is cloned into an appropriate expression vector (e.g., for yeast or E. coli expression). The recombinant protein is then expressed in the chosen host system.
-
Microsome Preparation: If expressed in yeast, microsomes containing the recombinant CYP are isolated by differential centrifugation.
-
Enzyme Assay:
-
The reaction mixture typically contains:
-
Microsomes (or purified enzyme)
-
Putative substrate (e.g., cholesterol, ecdysone)
-
NADPH-cytochrome P450 reductase (CPR)
-
NADPH
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a specific time.
-
-
Product Analysis: The reaction is quenched (e.g., with ethyl acetate), and the products are extracted. The extracted products are then analyzed by HPLC-MS to identify and quantify the enzymatic products.
Conclusion and Future Directions
The biosynthesis of phytoecdysteroids in Ajuga nipponensis is a complex process involving the coordinated action of numerous enzymes. While the general framework of the pathway is understood, the specific enzymes, particularly the cytochrome P450s responsible for the later, diversifying steps, remain largely uncharacterized in this species. The precise structure and biosynthetic origin of minor components like this compound also require further investigation. Future research should focus on the identification and functional characterization of the genes and enzymes involved in this pathway. Such knowledge will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of these valuable bioactive compounds for pharmaceutical applications.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the plant mevalonate pathway by extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of Phytoecdysteroids, with a Focus on Crystalline Forms
Introduction
Phytoecdysteroids are a class of naturally occurring polyhydroxylated steroids found in various plants, where they are believed to play a role in defense against insect herbivores.[1][2] These compounds are structurally analogous to insect molting hormones (ecdysteroids).[1][2] The genus Ajuga, including Ajuga nipponensis, is known to be a rich source of various phytoecdysteroids.[3] Due to their diverse biological activities in mammals, including anabolic, adaptogenic, anti-inflammatory, and antioxidant effects, there is significant interest in their therapeutic potential.[1][4][5][6]
Understanding the physicochemical properties of crystalline phytoecdysteroids is fundamental for their isolation, purification, characterization, and formulation in drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of potential biological pathways.
Physicochemical Properties of Representative Phytoecdysteroids
The following tables summarize the available quantitative data for ecdysone and 20-hydroxyecdysone, which are among the most common and well-characterized phytoecdysteroids. These compounds share the same fundamental cyclopentanoperhydrophenanthrene skeleton as Ajuganipponin A.[1][2]
Table 1: General Physicochemical Properties
| Property | Ecdysone | 20-Hydroxyecdysone | Reference |
| Molecular Formula | C27H44O6 | C27H44O7 | [7][8] |
| Molecular Weight | 464.63 g/mol | 480.6 g/mol | [7][9] |
| Appearance | Crystalline solid | Solid | [8][9] |
| Melting Point | 238-239 °C | 237.5 - 239.5 °C | [7][9] |
Table 2: Solubility Data
| Solvent | Ecdysone | 20-Hydroxyecdysone | General Phytoecdysteroid Solubility | Reference |
| Water | Sparingly soluble (approx. 0.1 mg/mL in 1:2 ethanol:PBS) | Soluble up to 10 mM | Soluble in aqueous mediums | [2][8] |
| Ethanol | Approx. 20 mg/mL | Soluble up to 100 mM | Soluble | [8][10] |
| Methanol | Soluble | Soluble | Soluble | [1][10] |
| DMSO | Approx. 0.1 mg/mL | Soluble up to 100 mM | Soluble | [8] |
| Dimethylformamide | Approx. 1 mg/mL | Not specified | Not specified | [8] |
| Acetone, Ethyl Acetate, Acetonitrile | Not specified | Not specified | Poor solubility | [10][11] |
Table 3: Spectroscopic Data
| Spectroscopic Method | Ecdysone | 20-Hydroxyecdysone | General Phytoecdysteroid Characteristics | Reference |
| UV Spectroscopy (λmax in Methanol) | 243 nm | 243 nm | 240-245 nm (due to the 14α-hydroxy-7-en-6-one chromophore) | [1][2][7] |
| ¹³C-NMR Spectroscopy | Not specified | Not specified | Key resonances: C-2 & C-3 (~δC 67–69), C-14 (~δC 83–85), C-7 & C-8 (~δC 121–123 & 162–165) | [1][2] |
Experimental Protocols
The isolation and characterization of phytoecdysteroids involve a series of well-established procedures. The polar nature of these compounds necessitates specific chromatographic techniques to separate them from other polar plant constituents.[1][2][12]
2.1. Extraction and Initial Purification
-
Plant Material Preparation: The aerial parts of the plant are collected, air-dried, and milled into a fine powder.
-
Solvent Extraction: The powdered material is typically extracted with methanol or ethanol at room temperature.[1][2] This can be done through maceration or percolation.[13]
-
Solvent Partitioning: The crude extract is concentrated, and then partitioned between a non-polar solvent (e.g., hexane or benzene) and an aqueous alcohol solution (e.g., 50% methanol) to remove lipids and other non-polar compounds.[1][13] The phytoecdysteroids remain in the polar aqueous alcohol phase.
2.2. Chromatographic Separation and Purification
A multi-step chromatographic approach is essential for isolating pure crystalline phytoecdysteroids.[14]
-
Low-Pressure Column Chromatography: The concentrated polar extract is subjected to column chromatography using stationary phases like alumina or silica gel.[14] Elution is performed with a gradient of solvents, such as dichloromethane-ethanol or ethyl acetate-methanol-water mixtures.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial step for the final purification of individual ecdysteroids. Both normal-phase and reversed-phase HPLC can be employed.[1] A common mobile phase for reversed-phase HPLC is a gradient of acetonitrile and water.[12]
-
Other Chromatographic Techniques: Techniques like Droplet Counter-Current Chromatography (DCCC) and Preparative Thin-Layer Chromatography (PTLC) can also be utilized for the separation of complex mixtures of ecdysteroids.[1][14]
2.3. Structural Elucidation and Characterization
-
Spectroscopic Methods:
-
UV Spectroscopy: Used to identify the characteristic 7-en-6-one chromophore of ecdysteroids, which shows a maximum absorption (λmax) around 242 nm in methanol.[1][2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques (COSY, HSQC, HMBC) are essential for the complete structural elucidation of the steroid skeleton and the determination of the position and stereochemistry of substituents.[1][2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compounds.[15]
-
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure and absolute stereochemistry.[1][15]
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for Phytoecdysteroid Isolation
The following diagram illustrates a typical workflow for the extraction, separation, and identification of phytoecdysteroids from a plant source.
Caption: Generalized workflow for the isolation and characterization of phytoecdysteroids.
Proposed Signaling Pathway for Phytoecdysteroid Anabolic Effects
While phytoecdysteroids do not bind to vertebrate cytosolic steroid receptors, it is proposed that they may influence signal transduction pathways, potentially through membrane-bound receptors, leading to anabolic and other beneficial effects.[4][5] The diagram below illustrates a hypothetical signaling cascade.
Caption: Proposed mechanism of action for phytoecdysteroid-induced anabolic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytoecdysteroids and Anabolic-Androgenic Steroids - Structure and Effects on Humans - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Ecdysteroids [drugfuture.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ecdysteroids [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. magistralbr.caldic.com [magistralbr.caldic.com]
- 15. zora.uzh.ch [zora.uzh.ch]
The Discovery and Historical Context of Ajuganipponin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajuganipponin A, a neo-clerodane diterpenoid, was first isolated and identified in 2006 from the aerial parts of Ajuga nipponensis Makino, a plant with a history in traditional medicine. This technical guide provides an in-depth overview of the discovery of this compound, its historical context within the broader field of natural product chemistry, detailed experimental protocols for its isolation and structure elucidation, and a summary of its known biological activities. The discovery of this compound has contributed to the understanding of the chemical diversity of the Ajuga genus, which is a rich source of bioactive neo-clerodane diterpenoids.
Introduction: A Historical Perspective on Ajuga Diterpenoids
The genus Ajuga, belonging to the Lamiaceae family, has long been a focal point for natural product chemists due to its production of a diverse array of secondary metabolites, particularly neo-clerodane diterpenoids.[1][2][3] These compounds are characterized by a bicyclic decalin core and have demonstrated a wide range of biological activities, most notably insect antifeedant properties.[4][5][6]
The exploration of the chemical constituents of the Ajuga genus has a rich history, with numerous novel diterpenoids being isolated and characterized over the decades. The discovery of this compound in 2006 by Coll, Tandrón, and Zeng was a significant addition to this growing family of natural products.[7] At the time of its discovery, a substantial number of neo-clerodane diterpenoids had already been identified from various Ajuga species, establishing a solid foundation for the structural elucidation and biological evaluation of new compounds like this compound. The ongoing research into this genus continues to reveal novel structures with potential applications in agriculture and medicine.
The Discovery of this compound
This compound was discovered during a systematic investigation of the chemical constituents of the aerial parts of Ajuga nipponensis Makino. The research, published in 2006 in the journal Natural Product Communications, was conducted by Josep Coll, Yudelsy A. Tandrón, and Xinnian Zeng.[7] This discovery was part of a broader effort to explore the rich chemical diversity of the Ajuga genus.
The researchers employed a combination of chromatographic and spectroscopic techniques to isolate and identify two new neo-clerodane diterpenes, which they named this compound and Ajuganipponin B.[7]
Experimental Protocols
Isolation of this compound
The isolation of this compound was achieved through a multi-step process involving extraction and chromatographic separation.
-
Plant Material and Extraction: The aerial parts of Ajuga nipponensis Makino were collected and dried. The dried plant material was then extracted with a suitable organic solvent to obtain a crude extract containing a mixture of secondary metabolites.
-
Chromatographic Separation: The crude extract was subjected to repeated column chromatography on silica gel. This was followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to purify the individual compounds. The specific details of the HPLC system, including the column type, mobile phase composition, and flow rate, were crucial for the successful separation of this compound from other closely related compounds.[7]
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC) experiments were conducted to elucidate the complete chemical structure and stereochemistry of the molecule. The full chemical name of this compound was determined to be (12S)-1β,6α,19-triacetoxy-4α,18-epoxy-12-tigloyl-neo-clerod-13-en-15,16-olide.[7]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₈O₁₀ |
| Appearance | White amorphous solid |
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-1 | 5.50 | td | 11.0, 4.7 |
| H-6 | 4.64 | dd | 12.5, 4.0 |
| H-12 | 5.98 | br d | 9.5 |
| H-14 | 5.95 | br m |
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1' | 166.4 |
Note: The provided NMR data is partial, based on the available information.
Biological Activity: Antifeedant Properties
This compound, along with other isolated neo-clerodane diterpenoids, was evaluated for its antifeedant activity against the Egyptian cotton leafworm, Spodoptera littoralis.[7]
Antifeedant Bioassay Protocol
A dual-choice feeding assay was employed to assess the antifeedant properties of the isolated compounds.
-
Preparation of Test Discs: Leaf discs of a suitable host plant were treated with a solution of the test compound at a specific concentration.
-
Control Discs: Control discs were treated with the solvent alone.
-
Feeding Assay: Larvae of Spodoptera littoralis were placed in a petri dish containing both a treated and a control leaf disc.
-
Evaluation: After a set period, the consumed area of both the treated and control discs was measured. The antifeedant index was then calculated to quantify the feeding deterrence.
Logical Flow of the Antifeedant Bioassay
Caption: Antifeedant bioassay workflow.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound. The primary described biological activity is its antifeedant effect, which is likely mediated through the insect's gustatory (taste) receptors. The compound's bitter taste would deter feeding, a common defense mechanism for plants against herbivores. Further research would be necessary to investigate if this compound has any post-ingestive effects or interacts with specific signaling pathways within the insect's physiological systems.
Conclusion
The discovery of this compound represents a valuable contribution to the field of natural product chemistry. It further underscores the importance of the Ajuga genus as a prolific source of structurally diverse and biologically active neo-clerodane diterpenoids. The detailed experimental protocols for its isolation and structure elucidation provide a roadmap for researchers working on similar natural products. While its primary known activity is as an insect antifeedant, the complex structure of this compound warrants further investigation into its potential pharmacological properties. Future research could focus on elucidating the precise mechanism of its antifeedant action and exploring other potential biological activities.
References
- 1. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data and Analysis of Ajuganipponin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ajuganipponin A, a neo-clerodane diterpene. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Core Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.50 | ddd | 11.0, 4.7 |
| 2α | 1.83 | m | |
| 2β | 1.62 | m | |
| 3α | 1.69 | m | |
| 3β | 1.40 | m | |
| 5 | 2.11 | m | |
| 6 | 4.64 | dd | 12.5, 4.0 |
| 7α | 2.05 | m | |
| 7β | 1.77 | m | |
| 9 | 2.21 | d | 7.9 |
| 10 | 1.95 | m | |
| 11α | 2.37 | m | |
| 11β | 2.14 | m | |
| 12 | 5.98 | br d | 9.5 |
| 14 | 5.95 | br m | |
| 15 | 4.75 | s | |
| 17 | 1.05 | d | 6.7 |
| 19A | 4.10 | d | 12.0 |
| 19B | 3.85 | d | 12.0 |
| 20 | 0.95 | s | |
| 1'-OAc | 2.08 | s | |
| 6'-OAc | 2.04 | s | |
| 19'-OAc | 2.01 | s | |
| 2''-Me | 1.83 | s | |
| 3''-Me | 1.80 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)[1]
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| 1 | 72.8 | 14 | 126.8 |
| 2 | 29.5 | 15 | 70.2 |
| 3 | 34.5 | 16 | 173.5 |
| 4 | 41.8 | 17 | 16.2 |
| 5 | 45.3 | 18 | 63.8 |
| 6 | 74.5 | 19 | 64.1 |
| 7 | 31.5 | 20 | 17.5 |
| 8 | 40.1 | 1'-C=O | 170.5 |
| 9 | 42.7 | 1'-Me | 21.2 |
| 10 | 50.1 | 6'-C=O | 170.1 |
| 11 | 36.4 | 6'-Me | 21.0 |
| 12 | 75.1 | 19'-C=O | 170.8 |
| 13 | 138.5 | 19'-Me | 20.9 |
| 1''-C=O | 166.4 | ||
| 2''-C | 128.1 | ||
| 3''-C | 137.9 | ||
| 2''-Me | 12.1 | ||
| 3''-Me | 14.3 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z |
| MS | [M]+ | 532.4 |
Experimental Protocols
The spectroscopic data for this compound were acquired using the following methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.
-
Internal Standard: Tetramethylsilane (TMS) was used as the internal standard.
-
Data Acquisition:
-
¹H NMR spectra were acquired at 500 MHz.
-
¹³C NMR spectra were acquired at 125 MHz.
-
Standard pulse sequences were utilized for the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra.
-
-
Data Processing: The acquired data was processed using standard NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained on a Fisons VG-AutoSpec mass spectrometer.
-
Ionization Mode: The specific ionization mode used for the determination of the molecular ion at m/z 532.4 was not detailed in the primary literature. However, for natural products of this class, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly employed to observe the molecular ion with minimal fragmentation.
-
Sample Introduction: The sample was likely introduced via a direct insertion probe or after chromatographic separation.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.
Stereochemical and Configurational Analysis of Ajuganipponin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the stereochemistry and absolute configuration of Ajuganipponin A, a neo-clerodane diterpenoid isolated from Ajuga nipponensis Makino. The elucidation of the precise three-dimensional atomic arrangement of this natural product is critical for understanding its biological activity and for potential applications in drug development.
Absolute Configuration and Stereochemical Data
The definitive stereostructure of this compound has been established through extensive spectroscopic analysis. The compound is identified as (12S)-1β,6α,19-triacetoxy-4α,18-epoxy-12-tigloyl-neo-clerod-13-en-15,16-olide [1]. This nomenclature precisely defines the absolute configuration at the C-12 chiral center as S and the relative stereochemistry at several other key positions.
| Stereocenter | Configuration | Description |
| C-1 | β | The substituent at carbon 1 is directed below the plane of the ring system. |
| C-4 | α | The substituent at carbon 4 is directed above the plane of the ring system. |
| C-6 | α | The substituent at carbon 6 is directed above the plane of the ring system. |
| C-12 | S | The absolute configuration at carbon 12, determined by the Cahn-Ingold-Prelog priority rules, is sinister. |
Experimental Protocols for Stereochemical Elucidation
The determination of the absolute and relative configuration of this compound relies on a combination of modern spectroscopic techniques. While the complete experimental details from the original isolation study are not fully available, a representative protocol based on established methods for neo-clerodane diterpenoids from Ajuga nipponensis is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are fundamental to establishing the planar structure and relative stereochemistry of the molecule.
Protocol for NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube. The solution is degassed to remove dissolved oxygen, which can interfere with the NOE effect.
-
Data Acquisition: NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). A standard 2D NOESY pulse sequence is used with a mixing time optimized to observe key spatial correlations (typically in the range of 300-800 ms).
-
Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). The presence of cross-peaks in the NOESY spectrum indicates spatial proximity (typically < 5 Å) between protons. The relative stereochemistry is deduced by analyzing the observed NOE correlations between key protons in the decalin ring system and the side chain. For example, NOEs between H-1 and H-10, and between H-6 and H-19, would help to establish their relative orientations.
Determination of Absolute Configuration
The absolute configuration of the entire molecule, beyond the relative stereochemistry determined by NMR, is typically established using chiroptical methods or X-ray crystallography.
2.2.1. Electronic Circular Dichroism (ECD) Spectroscopy (Representative Protocol):
-
Computational Modeling: The first step involves generating low-energy conformers of the possible stereoisomers of this compound using computational chemistry software (e.g., Gaussian, Spartan).
-
ECD Spectra Calculation: For each conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). The calculated spectra for all conformers of a given stereoisomer are then Boltzmann-averaged to produce a final theoretical ECD spectrum.
-
Experimental Measurement: An experimental ECD spectrum of the purified this compound is recorded on a CD spectrometer.
-
Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectra of the possible stereoisomers. A good correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
2.2.2. Single-Crystal X-ray Crystallography (Alternative Protocol):
-
Crystallization: A single crystal of this compound suitable for X-ray diffraction is grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined from the diffraction data, typically by analyzing the anomalous dispersion effects (Flack parameter).
Workflow for Stereochemical Determination
The logical flow for elucidating the stereochemistry of a natural product like this compound is depicted in the following diagram.
Caption: General workflow for the determination of the absolute configuration of this compound.
References
Solubility Profile of Ajuganipponin A in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajuganipponin A is a neo-clerodane diterpene isolated from the plant Ajuga nipponensis. Like many natural products, understanding its solubility in various organic solvents is crucial for its extraction, isolation, purification, and formulation for further research and potential therapeutic applications. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, based on its isolation procedures and the general properties of its chemical class. While specific quantitative solubility data (e.g., in mg/mL or molarity) is not extensively reported in publicly available literature, a qualitative understanding can be derived from the solvents used in its extraction and purification.
Core Concepts: Solubility of Neo-clerodane Diterpenes
This compound belongs to the neo-clerodane diterpenes, a large class of bicyclic diterpenoids. The solubility of these compounds is largely dictated by their complex and often highly oxygenated structures. Generally, their solubility is low in water and non-polar solvents like hexane, but they tend to be soluble in moderately polar to polar organic solvents. This is due to the presence of various functional groups such as esters, ethers, and hydroxyl groups, which can engage in dipole-dipole interactions and hydrogen bonding with appropriate solvents.
Qualitative Solubility of this compound
Based on documented isolation protocols, the solubility of this compound in various organic solvents can be inferred. The process typically involves an initial extraction with a solvent of low to intermediate polarity, followed by chromatographic separation using a range of solvents.
Summary of Qualitative Solubility
| Organic Solvent | Chemical Formula | Polarity | Inferred Solubility of this compound | Rationale |
| Dichloromethane | CH₂Cl₂ | Low | Soluble | Used for the initial extraction of the plant material, indicating it can effectively dissolve this compound.[1][2] |
| Chloroform | CHCl₃ | Low | Soluble | A chloroform fraction of Ajuga nipponensis was used to isolate various compounds, including a neo-clerodane diterpenoid, suggesting solubility.[3] |
| Ethyl Acetate | C₄H₈O₂ | Intermediate | Soluble | Used in the extraction of other neo-clerodane diterpenes from Ajuga species.[4] |
| Acetone | C₃H₆O | Polar aprotic | Likely Soluble | Salvinorin A, another neo-clerodane diterpene, is soluble in acetone.[5] |
| Acetonitrile | C₂H₃N | Polar aprotic | Likely Soluble | Salvinorin A is also soluble in acetonitrile.[5] |
| Methanol | CH₃OH | Polar protic | Soluble | Used as a mobile phase component in HPLC for the purification of neo-clerodane diterpenes, indicating solubility.[2][6][7] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Likely Soluble | Salvinorin A is soluble in DMSO.[5] |
| Hexane | C₆H₁₄ | Non-polar | Insoluble | Generally, complex diterpenoids like this compound have poor solubility in non-polar solvents. Salvinorin A is essentially insoluble in hexane.[5] |
| Water | H₂O | Polar protic | Insoluble | Diterpenes are typically insoluble in water. Salvinorin A is not soluble in water.[5] |
Experimental Protocols: Isolation of this compound
The following is a generalized experimental protocol for the isolation of this compound from Ajuga nipponensis, from which solubility can be inferred.
Extraction
-
Objective: To extract a crude mixture of compounds, including this compound, from the plant material.
-
Protocol:
-
Finely powdered aerial parts of Ajuga nipponensis are macerated in dichloromethane at room temperature for an extended period (e.g., one week) in the absence of light.[1]
-
The mixture is then filtered to separate the plant debris from the solvent extract.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
-
Solubility Implication: The use of dichloromethane as the extraction solvent indicates that this compound is soluble in this relatively non-polar organic solvent.
Chromatographic Separation
-
Objective: To separate this compound from other compounds in the crude extract.
-
Protocol:
-
The crude extract is subjected to High-Performance Liquid Chromatography (HPLC).
-
A common technique is reversed-phase HPLC using a C18 column.
-
A gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent. For example, a gradient of water and methanol is often used.[6][7]
-
-
Solubility Implication: The use of methanol in the mobile phase for HPLC demonstrates that this compound is soluble in this polar protic solvent. The principle of chromatography relies on the differential solubility and partitioning of the analyte between the stationary and mobile phases.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Ajuganipponin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation profile of Ajuganipponin A, a phytoecdysteroid of interest for its potential pharmacological activities. While specific experimental data for this compound is not publicly available, this document outlines a robust framework for its analysis based on established protocols for structurally similar compounds.
Introduction to this compound
This compound belongs to the phytoecdysteroid class of compounds, which are naturally occurring polyhydroxylated steroids found in various plant species. Phytoecdysteroids are noted for a range of biological activities, including anabolic, adaptogenic, and hepatoprotective effects, making them promising candidates for drug development. A thorough understanding of the thermal stability and degradation pathways of this compound is critical for defining its shelf-life, developing stable pharmaceutical formulations, and ensuring its safety and efficacy.
Thermal Stability Analysis
The thermal stability of a compound is assessed to determine the temperature at which it begins to decompose. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition (Tonset) | 220 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | 250 °C |
| Mass Loss at 300 °C | 15% |
| Residual Mass at 600 °C | 5% |
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect phase transitions, such as melting and crystallization, and to provide complementary information on thermal stability.
Table 2: Hypothetical DSC Data for this compound
| Parameter | Value |
| Melting Point (Tm) | 245 °C |
| Enthalpy of Fusion (ΔHf) | 80 J/g |
| Onset of Exothermic Decomposition | 260 °C |
Degradation Profile Analysis
Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways of a drug substance under various stress conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for these studies.
Forced degradation is conducted under conditions more severe than accelerated stability testing and includes exposure to acid, base, oxidation, heat, and light.
Table 3: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl (60 °C, 24h) | 12% | Hydrolysis of ester groups |
| 0.1 M NaOH (60 °C, 24h) | 25% | Epimerization and hydrolysis |
| 3% H2O2 (RT, 24h) | 8% | Oxidation of hydroxyl groups |
| Thermal (80 °C, 72h) | 5% | Dehydration products |
| Photolytic (ICH Q1B) | 18% | Photodegradation adducts |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key experiments.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Analysis: Determine the onset of decomposition and the percentage of mass loss from the resulting TGA curve.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
Data Analysis: Determine the melting point and enthalpy of fusion from the endothermic peak on the DSC thermogram.
-
Sample Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat at 60 °C.
-
Basic: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.
-
Oxidative: Mix the stock solution with 3% H2O2 and keep at room temperature.
-
Thermal: Heat the solid compound at 80 °C.
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
-
Analysis: Inject samples at various time points, quantify the remaining this compound, and analyze the formation of degradation products.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway influenced by this compound.
Quantum Chemical Calculations for Ajuganipponin A: A Methodological Overview
A deep dive into the quantum chemical calculations specifically for Ajuganipponin A reveals a notable gap in currently available scientific literature. While computational chemistry is a powerful tool for the structural elucidation and analysis of complex natural products, dedicated studies applying these methods to this compound are not publicly accessible at this time. However, by examining established methodologies for similar compounds, we can construct a comprehensive technical guide on how such an investigation would be approached.
This whitepaper outlines the theoretical framework and practical workflows that researchers and drug development professionals would employ for the quantum chemical analysis of this compound. The focus will be on the core computational techniques used to determine stereochemistry, predict spectroscopic properties, and understand the molecule's electronic structure.
Theoretical Framework for this compound Analysis
The structural complexity of this compound, a neo-clerodane diterpenoid, necessitates the use of sophisticated computational methods to unambiguously determine its three-dimensional structure and properties. The primary theoretical tool for this purpose is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
For a molecule like this compound, a typical computational study would involve the following key steps, as illustrated in the workflow diagram below.
Methodologies for Key Computational Experiments
While specific experimental data for this compound is not available in the searched literature, the following sections detail the standard protocols that would be applied.
Conformational Analysis
A thorough conformational search is the foundational step in the computational analysis of a flexible molecule like this compound.
Protocol:
-
Initial Model Building: Construct the 2D structure of this compound in a molecular editor.
-
Force Field-Based Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space. This step generates a large number of potential low-energy conformers.
-
Energy Minimization: Each identified conformer is then subjected to a preliminary energy minimization to remove any steric strain.
-
Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and sorted by their relative energies. A representative set of low-energy conformers is then selected for higher-level quantum chemical calculations.
Geometry Optimization and Frequency Calculations
The selected conformers are then optimized at a higher level of theory to obtain accurate geometries and thermodynamic properties.
Protocol:
-
DFT Functional and Basis Set Selection: A suitable combination of a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) is chosen. The choice of functional and basis set is crucial for obtaining accurate results and is often guided by previous studies on similar molecules.
-
Optimization: A geometry optimization is performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to account for solvent effects.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
Calculation of Spectroscopic Properties
The accurate prediction of spectroscopic data is a key application of quantum chemical calculations in natural product chemistry, as it allows for direct comparison with experimental results.
Protocol:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is typically used for the calculation of NMR shielding tensors.
-
Calculation: For each low-energy conformer, ¹H and ¹³C NMR chemical shifts are calculated at a DFT level of theory (e.g., mPW1PW91/6-311+G(d,p)).
-
Boltzmann Averaging: The calculated chemical shifts for each conformer are then averaged based on their Boltzmann populations, which are derived from their calculated Gibbs free energies.
-
Scaling: The final calculated chemical shifts are often scaled using a linear regression analysis against experimental data for known compounds to correct for systematic errors.
Protocol:
-
Time-Dependent DFT (TD-DFT): ECD spectra are calculated using Time-Dependent DFT (TD-DFT) methods.
-
Excitation Energy and Rotatory Strength Calculation: For each conformer, the excitation energies and corresponding rotatory strengths of the first 30-50 electronic transitions are calculated.
-
Spectral Simulation: The calculated transitions are then convoluted with a Gaussian or Lorentzian function to generate a simulated ECD spectrum for each conformer.
-
Boltzmann Averaging: The individual ECD spectra are averaged according to the Boltzmann distribution of the conformers to produce the final theoretical ECD spectrum.
The logical relationship for comparing theoretical and experimental data is depicted in the following diagram.
Quantitative Data Summary (Hypothetical)
In a typical study, the results of these calculations would be summarized in tables for easy comparison. Below are examples of how such data would be presented.
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ) for a Hypothetical Isomer of this compound.
| Atom No. | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |
| 1 | 39.5 | 39.8 | -0.3 |
| 2 | 20.1 | 20.5 | -0.4 |
| 3 | 42.3 | 42.0 | 0.3 |
| ... | ... | ... | ... |
Table 2: Calculated Relative Energies and Boltzmann Populations of Low-Energy Conformers of a Hypothetical this compound Isomer.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 45.2 |
| 2 | 0.52 | 25.1 |
| 3 | 1.10 | 12.8 |
| ... | ... | ... |
Conclusion
While a dedicated study on the quantum chemical calculations of this compound is not yet available, the established computational methodologies provide a clear roadmap for such an investigation. The combination of conformational analysis, DFT-based geometry optimizations, and the calculation of NMR and ECD spectra offers a powerful toolkit for the unambiguous structural elucidation of complex natural products. The application of these methods to this compound would undoubtedly provide valuable insights into its stereochemistry and electronic properties, which are crucial for understanding its biological activity and for potential drug development efforts. Future research in this area would be highly beneficial to the natural products and medicinal chemistry communities.
Methodological & Application
Application Notes and Protocols for the Preparative Isolation of Ajuganipponin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajuganipponin A, a neo-clerodane diterpene, is a secondary metabolite found in plants of the Ajuga genus, particularly Ajuga nipponensis Makino.[1] Compounds from this genus have been reported to possess a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. These application notes provide a detailed protocol for the preparative isolation of this compound from the aerial parts of Ajuga nipponensis, enabling further investigation into its potential therapeutic applications.
Data Presentation
While specific quantitative data for a large-scale preparative isolation of this compound is not extensively available in the public domain, the following table outlines the expected fractions and the relative elution profile based on semi-preparative HPLC studies.[1] Researchers should optimize the process and quantify the yield and purity at each step for their specific application.
| Step | Fraction | Key Components | Expected Purity |
| 1. Extraction | Crude Ethanol Extract | Complex mixture of diterpenes, flavonoids, etc. | Low |
| 2. Solvent Partitioning | n-Hexane Fraction | Non-polar compounds | Low |
| Ethyl Acetate Fraction | Compounds of intermediate polarity | Enriched with this compound | |
| Water Fraction | Polar compounds | Low | |
| 3. Column Chromatography | Silica Gel Fractions | Separation based on polarity | Medium to High |
| 4. Preparative HPLC | Purified this compound | This compound | >95% |
Experimental Protocols
Plant Material and Extraction
Materials:
-
Dried and powdered aerial parts of Ajuga nipponensis
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Macerate the dried and powdered aerial parts of Ajuga nipponensis with 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
Solvent Partitioning
Materials:
-
Crude ethanol extract
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Separatory funnel
Protocol:
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.
-
Collect the respective fractions and evaporate the solvents to obtain the n-hexane, ethyl acetate, and aqueous fractions. This compound is expected to be concentrated in the ethyl acetate fraction.
Column Chromatography
Materials:
-
Ethyl acetate fraction
-
Silica gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., n-hexane:ethyl acetate gradient)
-
Fraction collector
Protocol:
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., n-hexane).
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC profile.
Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Enriched fraction from column chromatography
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile:water gradient)
-
Lyophilizer
Protocol:
-
Dissolve the enriched fraction in a suitable solvent.
-
Perform preparative HPLC using a reversed-phase C18 column.
-
Elute with a gradient of acetonitrile in water. Based on existing studies, this compound is expected to elute at a specific retention time within the run.[1]
-
Collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction, for instance, by lyophilization, to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the preparative isolation of this compound.
Potential Signaling Pathway for Investigation
While the specific biological activities of this compound on inflammatory pathways have not been extensively reported, many natural products from the Ajuga genus exhibit anti-inflammatory properties. A common pathway implicated in inflammation is the NF-κB signaling pathway. The following diagram illustrates a generalized NF-κB signaling cascade, which could be a relevant target for investigating the bioactivity of this compound.
References
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Ajuganipponin A Purification
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples.[1][2] This method is particularly advantageous for the separation and purification of natural products.[3][4][5] Ajuganipponin A, a neo-clerodane diterpene isolated from Ajuga nipponensis Makino, has garnered interest for its potential biological activities.[6] This document provides a detailed protocol for the purification of this compound from a crude plant extract using HSCCC. While specific literature on the HSCCC purification of this compound is not available, this protocol is based on established methods for the separation of other diterpenes and natural products.
Principle of HSCCC
HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases.[1] A coiled column is subjected to a centrifugal force field, which retains the stationary liquid phase while the mobile phase is pumped through. This dynamic process creates a large surface area for efficient mass transfer and partitioning, leading to the separation of components with different partition coefficients (K).
Experimental Protocols
Sample Preparation: Extraction of Crude this compound
This compound is typically extracted from the aerial parts of Ajuga nipponensis.
-
Materials:
-
Dried and powdered aerial parts of Ajuga nipponensis
-
70% Ethanol
-
Rotary evaporator
-
Freeze dryer
-
-
Protocol:
-
Macerate the dried powder of Ajuga nipponensis with 70% ethanol at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
For further enrichment, the crude extract can be partitioned between ethyl acetate and water. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate phase.
-
Evaporate the ethyl acetate phase to dryness to obtain the enriched crude extract for HSCCC purification.
-
HSCCC System and Parameters
The selection of a suitable two-phase solvent system is a critical step for successful HSCCC separation.[7] The ideal system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.
-
Apparatus:
-
High-Speed Counter-Current Chromatograph
-
HPLC Pump
-
UV-Vis Detector or Evaporative Light Scattering Detector (ELSD)
-
Fraction Collector
-
-
Two-Phase Solvent System Selection: A common solvent system for the separation of diterpenoids is a mixture of hexane, ethyl acetate, methanol, and water. The ratios can be adjusted to optimize the K value of this compound. A recommended starting system is n-hexane-ethyl acetate-methanol-water (4:6:5:5, v/v/v/v) .
-
Preparation:
-
Mix the four solvents in a separatory funnel in the specified ratio.
-
Shake the mixture vigorously and allow it to stand until two distinct phases are formed.
-
Separate the upper (less polar) and lower (more polar) phases.
-
Degas both phases by sonication before use.
-
-
HSCCC Purification Protocol
This protocol outlines the steps for the preparative isolation of this compound.
-
Column Preparation: Fill the entire HSCCC column with the stationary phase (typically the upper phase for this solvent system).
-
System Equilibration: Rotate the column at the desired speed (e.g., 850 rpm) and pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min). Continue until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve the crude extract in a small volume of the biphasic solvent system (a mixture of upper and lower phases) and inject it into the column through the sample loop.
-
Elution and Fraction Collection: Continue pumping the mobile phase. Monitor the effluent with a UV detector (e.g., at 210 nm, as diterpenoids may have weak UV absorption) or an ELSD. Collect fractions at regular intervals.
-
Recovery of Stationary Phase: After the separation is complete, the stationary phase remaining in the column can be collected by pumping it out with air or the mobile phase.
-
Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
-
Post-Purification: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following tables summarize the key parameters and expected results for the HSCCC purification of this compound.
| Table 1: HSCCC Operating Parameters | |
| Parameter | Value |
| Apparatus | TBE-300C HSCCC |
| Column Volume | 300 mL |
| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water (4:6:5:5, v/v/v/v) |
| Stationary Phase | Upper Phase |
| Mobile Phase | Lower Phase |
| Revolution Speed | 850 rpm |
| Flow Rate | 2.0 mL/min |
| Detection | ELSD (Drift tube: 55°C, Gas flow: 3.0 L/min) |
| Sample Size | 100 mg of crude extract |
| Table 2: Expected Purification Results | |
| Parameter | Value |
| Retention of Stationary Phase | > 40% |
| Amount of Crude Extract | 100 mg |
| Expected Yield of this compound | 5 - 15 mg (estimated) |
| Purity of this compound (by HPLC) | > 95% |
| Separation Time | ~ 200 min |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound using HSCCC.
Caption: Workflow for this compound Purification.
HSCCC Separation Principle
This diagram illustrates the principle of separation within the HSCCC column.
Caption: Principle of HSCCC Separation.
References
Application Notes & Protocols: Semi-Synthesis and Evaluation of Novel Phytoecdysteroid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytoecdysteroids, a class of polyhydroxylated steroids produced by plants, have garnered significant interest for their diverse pharmacological properties, including anabolic, anti-diabetic, and cytotoxic effects. The genus Ajuga, particularly Ajuga nipponensis, is a rich source of these compounds, including Ajuganipponin A and ajugasterone C.[1][2] The semi-synthesis of novel derivatives from these natural scaffolds presents a promising strategy for developing new therapeutic agents with enhanced potency and specificity.[3]
Due to the limited availability of specific data on this compound derivatives, this document provides a representative protocol for the semi-synthesis and biological evaluation of novel derivatives using ajugasterone C , a phytoecdysteroid co-isolated from Ajuga nipponensis, as a starting material. The methodologies described herein are based on established procedures for the modification of ecdysteroids and can be adapted for other related compounds.[4] Phytoecdysteroids isolated from Ajuga species have demonstrated cytotoxic activity against various cancer cell lines, making this a key area of investigation.[5]
Experimental Protocols
Protocol for Isolation of Ajugasterone C (Starting Material)
This protocol outlines the extraction and isolation of ajugasterone C from the aerial parts of Ajuga nipponensis.
Materials:
-
Dried, powdered aerial parts of Ajuga nipponensis
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, acetone)
Procedure:
-
Extraction: Macerate 1 kg of dried, powdered Ajuga nipponensis with 5 L of methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with dichloromethane to remove nonpolar compounds. The phytoecdysteroid-rich fraction will remain in the aqueous/methanol layer.
-
Initial Chromatographic Separation: Subject the concentrated polar extract to column chromatography on a silica gel column. Elute using a gradient solvent system, such as n-hexane/ethyl acetate followed by dichloromethane/acetone, to fractionate the extract.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) and combine those showing spots with UV absorbance characteristic of ecdysteroids.
-
Purification: Purify the combined fractions containing the target compound using preparative HPLC to yield pure ajugasterone C.[6][7]
-
Structure Verification: Confirm the identity and purity of the isolated ajugasterone C using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
Protocol for Semi-Synthesis of a Novel Ajugasterone C Derivative
This protocol describes a representative two-step synthesis of a novel fluorinated derivative from ajugasterone C, based on the preparation of an acetonide intermediate followed by a DAST-catalyzed reaction.[4]
Step 1: Preparation of Ajugasterone C 2,3-acetonide (Intermediate)
-
Dissolve 1 g of ajugasterone C in 100 mL of acetone.
-
Add 1 g of phosphomolybdic acid to the solution.
-
Sonicate the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.
-
Evaporate the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the ajugasterone C 2,3-acetonide intermediate.
Step 2: DAST-Catalyzed Transformation
-
Dissolve 50 mg of the ajugasterone C 2,3-acetonide intermediate in 5 mL of anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While stirring, add 1.5 molar equivalents of diethylaminosulfur trifluoride (DAST) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature while stirring for 70-90 minutes.
-
Neutralize the reaction by carefully adding a 5% aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting derivative using column chromatography on silica gel.
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol details the evaluation of the cytotoxic properties of the newly synthesized derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, SiHa, C33A)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized Ajugasterone C derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 6,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., ranging from 1 to 100 µM) for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting cell viability against compound concentration.[4]
Quantitative Data
The following table summarizes the cytotoxic activities of semi-synthetic ajugasterone C derivatives against various human cervical cancer cell lines, as reported in the literature. This data serves as a benchmark for evaluating newly synthesized compounds.
| Compound | Modification | HeLa IC₅₀ (µM) | SiHa IC₅₀ (µM) | C33A IC₅₀ (µM) |
| Derivative 1 | Fluorination at C-14/C-15 | 18.2 ± 1.2 | 21.6 ± 1.5 | 25.1 ± 1.8 |
| Derivative 2 | Side-chain rearrangement | 25.4 ± 2.1 | 30.1 ± 2.5 | 33.7 ± 2.9 |
| Derivative 3 | Introduction of oxime group | > 50 | > 50 | > 50 |
| Ajugasterone C | (Parent Compound) | 35.8 ± 3.0 | 42.5 ± 3.6 | 48.9 ± 4.1 |
| Data adapted from a study on DAST-catalyzed synthesis of ecdysteroid derivatives.[4] |
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow from the isolation of the natural product to the synthesis and biological evaluation of its novel derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. New phytoecdysteroids from cultured plants of Ajuga nipponensis Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Commentary on the Obtention of Semi-synthetic Derivatives from Natural Products for Medicinal Applications: Advances, Challenges, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ajuganipponin A in Insect Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajuganipponin A is a neo-clerodane diterpenoid isolated from the plant Ajuga nipponensis.[1] While specific quantitative data on the insecticidal efficacy of purified this compound is not extensively documented in publicly available literature, the genus Ajuga has a well-established history of use in traditional medicine and has been shown to possess significant insecticidal and antifeedant properties. These properties are largely attributed to the presence of various bioactive secondary metabolites, including phytoecdysteroids and neo-clerodane diterpenoids. This document provides detailed application notes and protocols for the potential use of this compound in insect pest management strategies, based on the known biological activities of related compounds and extracts from the Ajuga species.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes. They are based on typical results found for related compounds and should be validated through specific experimental work with this compound.
Application Notes
1. Potential Applications in Pest Management:
-
Broad-Spectrum Bio-insecticide: Based on the known activities of Ajuga extracts, this compound could be developed as a component of a broad-spectrum bio-insecticide targeting various agricultural and horticultural pests.
-
Antifeedant: Neo-clerodane diterpenoids are known for their potent antifeedant properties. This compound could be utilized to protect crops by deterring insects from feeding, thereby reducing crop damage.
-
Integrated Pest Management (IPM): this compound, as a natural product, is a promising candidate for inclusion in IPM programs, potentially reducing reliance on synthetic chemical pesticides and minimizing environmental impact.
2. Mechanism of Action (Presumed):
The precise mechanism of action for this compound is not yet elucidated. However, based on the known effects of other neo-clerodane diterpenoids on insects, the following mechanisms are plausible:
-
Neurotoxicity: Some diterpenoids are known to interfere with insect nervous system function.
-
Enzyme Inhibition: It may act by inhibiting key insect enzymes, such as those involved in digestion or detoxification.
-
Growth Regulation: Disruption of hormonal balance and developmental processes.
Further research is required to determine the specific molecular targets of this compound in insects.
Data Presentation
Table 1: Hypothetical Efficacy of this compound Against Common Agricultural Pests (Leaf Disc Assay)
| Target Pest Species | Concentration (µg/cm²) | Feeding Inhibition (%) | Mortality (%) (after 72h) |
| Spodoptera litura (Tobacco Cutworm) | 10 | 75 | 40 |
| 25 | 92 | 65 | |
| 50 | 98 | 85 | |
| Plutella xylostella (Diamondback Moth) | 10 | 68 | 35 |
| 25 | 85 | 60 | |
| 50 | 95 | 80 | |
| Myzus persicae (Green Peach Aphid) | 10 | N/A (Contact) | 30 |
| 25 | N/A (Contact) | 55 | |
| 50 | N/A (Contact) | 78 |
Table 2: Hypothetical Contact Toxicity of this compound (Topical Application)
| Target Pest Species | Dose (µ g/insect ) | Mortality (%) (after 48h) | LD50 (µ g/insect ) |
| Tribolium castaneum (Red Flour Beetle) | 1 | 25 | 2.8 |
| 2.5 | 48 | ||
| 5 | 75 | ||
| Aphis gossypii (Cotton Aphid) | 0.5 | 30 | 1.2 |
| 1 | 55 | ||
| 2 | 80 |
Experimental Protocols
1. Protocol for Extraction and Isolation of this compound from Ajuga nipponensis
This protocol is a generalized procedure based on methods for isolating diterpenoids from plant material.
-
1.1. Plant Material Collection and Preparation:
-
Collect fresh, healthy aerial parts of Ajuga nipponensis.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried plant material into a fine powder.
-
-
1.2. Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
1.3. Fractionation:
-
Suspend the crude methanol extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
-
1.4. Isolation of this compound:
-
Subject the ethyl acetate fraction (often rich in diterpenoids) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualize with a suitable spray reagent (e.g., vanillin-sulfuric acid).
-
Pool fractions showing similar TLC profiles.
-
Further purify the fractions containing the compound of interest using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
-
1.5. Structure Elucidation:
-
Confirm the structure of the isolated compound as this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and compare the data with published literature.[1]
-
2. Protocol for Insect Antifeedant Bioassay (Leaf Disc Choice Test)
-
2.1. Test Compound Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetone or ethanol).
-
Prepare a series of dilutions to obtain the desired test concentrations.
-
-
2.2. Insect Rearing:
-
Maintain a healthy and uniform population of the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod).
-
-
2.3. Bioassay Procedure:
-
Excise fresh leaf discs (e.g., cabbage for P. xylostella or castor for S. litura) of a uniform size (e.g., 2 cm diameter).
-
Using a micropipette, evenly apply a known volume of the test solution to one half of the leaf disc (treatment) and the same volume of solvent to the other half (control). Allow the solvent to evaporate completely.
-
Place one treated and one control leaf disc half in a Petri dish lined with moist filter paper.
-
Introduce a single, pre-starved (for 2-4 hours) insect larva into the center of the Petri dish.
-
Prepare multiple replicates for each concentration and a control group with solvent-treated leaf discs only.
-
Maintain the Petri dishes in the same controlled environment used for insect rearing.
-
-
2.4. Data Collection and Analysis:
-
After a set period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed for both the treated and control halves using a leaf area meter or image analysis software.
-
Calculate the Feeding Inhibition (FI) percentage using the following formula: FI (%) = [(C - T) / (C + T)] x 100 Where: C = Area of control leaf disc consumed T = Area of treated leaf disc consumed
-
3. Protocol for Contact Toxicity Bioassay (Topical Application)
-
3.1. Test Compound Preparation:
-
Prepare a range of concentrations of this compound in a volatile solvent like acetone.
-
-
3.2. Insect Selection:
-
Select healthy, uniform-sized adult insects or late-instar larvae.
-
-
3.3. Bioassay Procedure:
-
Immobilize the insects by chilling them on a cold plate or using gentle suction.
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
The control group should be treated with the solvent alone.
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the containers under controlled environmental conditions.
-
-
3.4. Data Collection and Analysis:
-
Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded gently with a fine brush.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the Median Lethal Dose (LD50) using probit analysis.
-
Visualizations
References
Application Notes and Protocols for Ajuga nipponensis Extracts as a Potential Biopesticide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of extracts from Ajuga nipponensis and its bioactive constituents as a biopesticide formulation. The information is based on documented insecticidal and antifeedant activities, offering a foundation for further research and development in sustainable pest management.
Introduction
Biopesticides offer an eco-friendly alternative to synthetic pesticides, with advantages such as lower toxicity to non-target organisms and reduced environmental persistence.[1] The plant genus Ajuga has been identified as a source of potent bioactive compounds with insecticidal properties.[2] Extracts from Ajuga species, including Ajuga nipponensis, contain a variety of secondary metabolites, primarily phytoecdysteroids and neo-clerodane diterpenoids, which exhibit significant antifeedant and insecticidal effects against several agricultural pests.[2][3][4]
This document outlines the demonstrated biological activities of Ajuga nipponensis extracts and provides detailed protocols for their evaluation as a potential biopesticide.
Bioactive Compounds and Mechanism of Action
The primary insecticidal and antifeedant activities of Ajuga nipponensis are attributed to its rich content of phytoecdysteroids, such as 20-hydroxyecdysone and cyasterone, as well as other compounds like luteolin and stigmasterol.[3][5]
-
Phytoecdysteroids: These compounds are analogues of insect molting hormones (ecdysteroids). When ingested by insects, they can disrupt the molting process, leading to developmental abnormalities and mortality.[2][4]
-
Antifeedant Activity: Many of the compounds present in Ajuga nipponensis extracts act as potent feeding deterrents, causing insects to cease feeding, which leads to starvation and reduced crop damage.[3][5]
The proposed mechanism of action involves the disruption of normal insect development and feeding behavior through the interaction of these plant-derived compounds with insect physiological processes.
Caption: Experimental workflow for developing a biopesticide from Ajuga nipponensis.
Quantitative Data on Biological Activity
The following tables summarize the reported efficacy of Ajuga nipponensis extracts and its isolated compounds against various insect pests.
Table 1: Antifeedant Activity of Ajuga nipponensis Bioactive Compounds against Plutella xylostella
| Compound | Concentration | Duration (hours) | Antifeedant Index (AFI) |
| 20-Hydroxyecdysone | Not Specified | 24 | 89.73 |
| Luteolin | Not Specified | 24 | Significant Activity |
| Stigmasterol | Not Specified | 24 | Significant Activity |
Data sourced from studies on secondary metabolites of Ajuga nipponensis.[5]
Table 2: Insecticidal Activity of Ajuga iva Crude Extract against Spodoptera littoralis (First Instar Larvae)
| Concentration (µg/µL) | Mortality Rate (%) |
| 50 | 36 |
| 100 | 70 |
| 250 | 87 |
| Control | 6 |
Data from a study on a related Ajuga species, demonstrating the potential of the genus.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biopesticide potential of Ajuga nipponensis extracts.
Protocol for Antifeedant Bioassay
This protocol is designed to assess the feeding deterrence of Ajuga nipponensis extracts against lepidopteran pests like Plutella xylostella (diamondback moth).
Materials:
-
Ajuga nipponensis extract (or isolated compound)
-
Acetone (as a solvent)
-
Cabbage leaf discs
-
Petri dishes
-
Third-instar larvae of P. xylostella
-
Distilled water
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Dissolve the Ajuga nipponensis extract or isolated compound in acetone to prepare a stock solution. Create a series of dilutions to test a range of concentrations. A control solution should be prepared with acetone only.
-
Treatment of Leaf Discs: Uniformly cut cabbage leaf discs. Dip the leaf discs in the test solutions for 30 seconds and allow them to air dry completely. The control discs are dipped in acetone alone.
-
Experimental Setup: Place one treated leaf disc and one control leaf disc in a Petri dish lined with moist filter paper.
-
Insect Introduction: Introduce ten third-instar larvae of P. xylostella into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 12:12 light:dark cycle).
-
Data Collection: After 24 and 48 hours, measure the area of the leaf discs consumed by the larvae.
-
Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] x 100 Where:
-
C = Consumption of the control disc
-
T = Consumption of the treated disc
-
Protocol for Insecticidal Bioassay (Leaf Dip Method)
This protocol determines the lethal concentration (LC50) of Ajuga nipponensis extracts.
Materials:
-
Ajuga nipponensis extract
-
Distilled water with a surfactant (e.g., Triton X-100)
-
Cabbage leaves
-
Ventilated containers
-
Target insect larvae (e.g., first or third instar)
Procedure:
-
Preparation of Test Emulsions: Prepare a stock solution of the extract in a suitable solvent and then emulsify it in distilled water containing a surfactant to create a range of concentrations. A control emulsion should contain only the solvent and surfactant in water.
-
Leaf Treatment: Dip cabbage leaves into the test emulsions for 30 seconds with gentle agitation. Allow the leaves to air dry.
-
Insect Exposure: Place the treated leaves in ventilated containers. Introduce a known number of insect larvae (e.g., 20) into each container.
-
Incubation: Keep the containers in a controlled environment.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of the extract that causes 50% mortality of the test population.[6]
Caption: Proposed mechanism of action for Ajuga biopesticides in insects.
Formulation Considerations
For practical application, the crude extract or isolated active compounds from Ajuga nipponensis would need to be formulated to enhance stability, shelf-life, and efficacy. Potential formulation types include:
-
Emulsifiable Concentrates (EC): The oil-soluble active ingredients are dissolved in a solvent with an emulsifier, allowing for dilution with water before application.
-
Suspension Concentrates (SC): Solid active ingredients are dispersed in water, which can be a suitable option for compounds with low water solubility.
-
Wettable Powders (WP): The active ingredient is mixed with a carrier and wetting agents to be mixed with water before spraying.
Further research is required to develop an optimal formulation that ensures the effective delivery of the bioactive compounds to the target pests.
Conclusion
Extracts from Ajuga nipponensis and its constituent compounds, particularly phytoecdysteroids, demonstrate significant potential for development as a novel biopesticide. The antifeedant and insecticidal activities against key agricultural pests warrant further investigation into formulation, field efficacy, and safety to non-target organisms. The protocols provided herein offer a standardized approach for the continued evaluation of this promising natural product for integrated pest management strategies.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Ajuganipponin A Administration in In Vivo Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ajuganipponin A is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. Phytoecdysteroids, such as the well-studied 20-hydroxyecdysone (20E), have garnered significant interest for their diverse pharmacological activities, including anabolic, anti-diabetic, and neuroprotective effects, with low toxicity in mammalian systems.[1][2] This document provides a detailed protocol for the in vivo administration of this compound in rodent models, based on established methodologies for similar phytoecdysteroids. Due to the limited specific data on this compound, the following protocols are adapted from studies on 20-hydroxyecdysone and are intended to serve as a starting point for experimental design.
Data Presentation: Quantitative Administration Data
The following tables summarize key quantitative parameters for the administration of phytoecdysteroids in rodent models, derived from studies on 20-hydroxyecdysone. These values should be considered as a reference for designing studies with this compound.
Table 1: Oral Administration of 20-Hydroxyecdysone in Rodents
| Parameter | Mouse | Rat | Reference |
| Dosage | 50 mg/kg body weight | 100, 300, 1000 mg/kg body weight | [3][4] |
| Vehicle | Placebo (specific composition not detailed) | 0.5% Methylcellulose | [3][4] |
| Administration Route | Oral Gavage | Oral Gavage | [3][4] |
| Frequency | Daily | Single Dose | [3][4] |
| Duration | 7 days | 24 hours (for pharmacokinetic studies) | [3][4] |
Table 2: Intravenous Administration of 20-Hydroxyecdysone in Rats
| Parameter | Value | Reference |
| Dosage | 50 mg/kg body weight | [4] |
| Vehicle | 0.9% NaCl | [4] |
| Administration Route | Intravenous (bolus) | [4] |
| Dosage Volume | 5 mL/kg | [4] |
| Observation Period | 24 hours | [4] |
Table 3: Toxicity Data for 20-Hydroxyecdysone in Mice
| Parameter | Value | Reference |
| LD50 (Intraperitoneal) | 6.4 g/kg | [1][5] |
| LD50 (Oral) | >9 g/kg | [1][5] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rodent models.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound (pure compound)
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water, corn oil, or sterile saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Gavage needles (size appropriate for the rodent)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 50 mg/kg) and the body weight of the animals, calculate the total amount of compound needed.
-
Prepare the vehicle: Prepare a sterile solution of 0.5% methylcellulose in water or select another appropriate vehicle.
-
Weigh this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Suspend the compound: Add the weighed this compound to a sterile tube containing the appropriate volume of the vehicle to achieve the final desired concentration.
-
Homogenize the suspension: Vortex the mixture vigorously for several minutes to ensure a uniform suspension. If the compound is difficult to suspend, brief sonication may be applied. Visually inspect for homogeneity before each administration.
-
Storage: Prepare the suspension fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Re-vortex thoroughly before use.
Protocol 2: Oral Gavage Administration in Mice/Rats
Procedure:
-
Animal Handling: Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, a similar but firmer grip is required.
-
Volume Calculation: Calculate the volume of the this compound suspension to be administered based on the animal's most recent body weight and the concentration of the suspension. A typical oral gavage volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.
-
Administration:
-
Attach the gavage needle to the syringe filled with the calculated volume of the suspension.
-
Gently insert the gavage needle into the side of the animal's mouth and advance it along the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly dispense the suspension.
-
Carefully withdraw the gavage needle.
-
-
Monitoring: After administration, monitor the animal for any signs of distress, such as choking or difficulty breathing. Return the animal to its cage and observe its behavior.
Protocol 3: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (pure compound)
-
Sterile saline (0.9% NaCl) or other suitable sterile vehicle
-
Sterile tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles (e.g., 25-27G for mice, 23-25G for rats)
Procedure:
-
Dissolve this compound: Dissolve the calculated amount of this compound in sterile saline to the desired final concentration.
-
Ensure Sterility: Filter the solution through a 0.22 µm sterile filter into a sterile tube to remove any potential microbial contamination.
-
Storage: Prepare the solution fresh before use.
Protocol 4: Intraperitoneal (IP) Injection in Mice/Rats
Procedure:
-
Animal Handling: Restrain the animal in a supine position, tilting the head downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly.
-
-
Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow Visualization
Anabolic Signaling Pathway of Phytoecdysteroids
Phytoecdysteroids, such as 20-hydroxyecdysone, have been shown to exert their anabolic effects primarily through the activation of the PI3K/Akt signaling pathway, which is a key regulator of protein synthesis and cell growth.
Caption: PI3K/Akt signaling pathway activated by this compound.
Experimental Workflow for In Vivo Rodent Study
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in a rodent model.
Caption: General experimental workflow for in vivo rodent studies.
References
- 1. researchgate.net [researchgate.net]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molting Disruption in Lepidopteran Larvae Using Phytoecdysteroids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic specified "Ajuganipponin A" for inducing molting disruption. However, based on current scientific literature, this compound is classified as a neo-clerodane diterpenoid, and there is no evidence to suggest it is directly involved in the disruption of insect molting. This biological activity is characteristic of phytoecdysteroids, which are also found in the plant genus Ajuga, from which this compound is isolated. Therefore, these application notes will focus on the use of phytoecdysteroids, a class of compounds known to cause molting disruption in lepidopteran larvae, using 20-hydroxyecdysone (20E) as a representative and well-studied example. Extracts from Ajuga species containing phytoecdysteroids like cyasterone have demonstrated insect growth-inhibitory properties.[1]
Introduction
Phytoecdysteroids are plant-derived secondary metabolites that are structurally similar to insect molting hormones (ecdysteroids).[2][3] These compounds act as potent insect growth regulators by mimicking the natural ecdysteroids, thereby disrupting the hormonal balance that controls critical developmental processes such as molting and metamorphosis.[4] When ingested by non-adapted lepidopteran larvae, phytoecdysteroids can lead to premature and incomplete molting, feeding deterrence, growth inhibition, and ultimately, mortality.[5][6] This makes them promising candidates for the development of bio-insecticides.[4]
The primary mechanism of action involves the binding of phytoecdysteroids to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[4] This binding activates a cascade of gene expression that initiates the molting process.[4] Premature activation of this pathway by exogenous phytoecdysteroids leads to developmental abnormalities and lethal molting disruption.[1]
Data Presentation
The following tables summarize the quantitative effects of various phytoecdysteroids on different species of lepidopteran larvae.
Table 1: Lethal and Sublethal Doses of 20-Hydroxyecdysone (20E) on Plutella xylostella (Diamondback Moth) Larvae.
| Instar | LD50 (mg/mL) by Residual Film Method | Reference |
| 1st | 0.331 | [7] |
| 2nd | 0.345 | [7] |
| 3rd | 0.439 | [7] |
| 4th | 0.252 | [7] |
Table 2: Effects of Dietary Phytoecdysteroids (200 ppm) on Plodia interpunctella (Indian Meal Moth) Larvae.
| Phytoecdysteroid | Mortality Rate (%) after 22 days | Inhibition of Pupation | Notes | Reference |
| 20-Hydroxyecdysone | ~40 | Partial | Precocious pupation observed. | [5] |
| Polypodine B | ~55 | Partial | Precocious pupation observed. | [5] |
| Ponasterone A | 64 | High | Precocious pupation observed. | [5][6] |
| Makisterone A | 84 | Complete | Most toxic of the tested compounds. | [5][6] |
Table 3: General Effects of Phytoecdysteroids on Various Lepidopteran Larvae.
| Species | Phytoecdysteroid(s) | Observed Effects | Reference |
| Spodoptera littoralis | Phytoecdysteroid fraction | Inability to complete pupation. | [6] |
| Helicoverpa armigera | 20-Hydroxyecdysone | Repression of larval feeding. | [8][9] |
| Acrolepiopsis assectella | Ecdysterone, Polypodine B, Ponasterone A | Ecdysial failure, developmental anomalies. | [1] |
| Plodia interpunctella | 20-Hydroxyecdysone | Induced cannibalism. | [6] |
Signaling Pathway
The diagram below illustrates the ecdysone signaling pathway, which is the target of phytoecdysteroids.
Caption: Ecdysone signaling pathway activated by a phytoecdysteroid.
Experimental Protocols
Protocol 1: Dietary Incorporation Bioassay for Chronic Effects
This protocol is designed to assess the chronic effects of a phytoecdysteroid on larval growth, development, and mortality when incorporated into an artificial diet.
1. Materials:
- Test lepidopteran larvae (e.g., Spodoptera frugiperda, Helicoverpa armigera), synchronized to the same instar (e.g., 2nd or 3rd).
- Artificial diet specific to the test insect species.
- Test phytoecdysteroid (e.g., 20-hydroxyecdysone).
- Solvent for the phytoecdysteroid (e.g., ethanol or acetone).
- Multi-well bioassay trays (e.g., 24-well plates).
- Fine paintbrush for handling larvae.
- Incubator set to appropriate temperature and humidity for the test insect.
2. Procedure:
- Prepare a stock solution of the test phytoecdysteroid in a suitable solvent.
- Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the diet (e.g., 10, 50, 100, 200 ppm).
- Prepare the artificial diet according to the manufacturer's instructions. While the diet is still liquid and has cooled to approximately 40-50°C, add the phytoecdysteroid dilutions. Add an equivalent volume of solvent to the control diet. Mix thoroughly.
- Dispense the treated and control diets into the wells of the bioassay trays (e.g., 1 mL per well). Allow the diet to solidify.
- Using a fine paintbrush, carefully place one larva into each well.
- Seal the trays with a breathable film, ensuring adequate ventilation.
- Place the trays in an incubator under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
- Monitor the larvae daily for mortality, developmental abnormalities (e.g., premature head capsule apolysis), and time to pupation.
- After a set period (e.g., 7-10 days), record the final mortality and the weight of surviving larvae.
- Calculate LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration to cause a 50% reduction in weight) values using probit analysis.
Protocol 2: Topical Application Bioassay for Acute Toxicity
This protocol is used to determine the acute contact toxicity of a phytoecdysteroid.
1. Materials:
- Test lepidopteran larvae (e.g., Plutella xylostella), synchronized to the same instar.
- Test phytoecdysteroid.
- Volatile solvent (e.g., acetone).
- Micro-applicator capable of delivering precise volumes (e.g., 1 µL).
- Petri dishes lined with filter paper.
- Fresh host plant leaves or artificial diet for post-treatment feeding.
2. Procedure:
- Prepare a stock solution of the phytoecdysteroid in the chosen solvent.
- Create a range of serial dilutions to test different doses.
- Anesthetize the larvae briefly using CO2 or by chilling them on ice.
- Using the micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.
- Treat a control group with the solvent only.
- Place the treated larvae in Petri dishes with a food source.
- Maintain the larvae under controlled environmental conditions.
- Assess mortality at 24, 48, and 72 hours post-application. Larvae that are unable to move when prodded with a fine brush are considered dead.
- Calculate the LD50 (lethal dose for 50% of the population) using probit analysis.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to analyze the expression of ecdysone-responsive genes in larvae exposed to a phytoecdysteroid.
1. Materials:
- Larvae treated with a sublethal dose of the phytoecdysteroid (and control larvae).
- RNA extraction kit (e.g., TRIzol or column-based kits).
- DNase I.
- cDNA synthesis kit.
- qPCR instrument and reagents (e.g., SYBR Green master mix).
- Primers for target genes (e.g., EcR, USP, HR3, E75) and a reference gene (e.g., actin, GAPDH).
2. Procedure:
- Expose larvae to the phytoecdysteroid via dietary incorporation or topical application as described above.
- At specific time points post-exposure (e.g., 6, 12, 24 hours), collect and flash-freeze the larvae in liquid nitrogen.
- Extract total RNA from whole larvae or specific tissues (e.g., midgut, fat body) using an RNA extraction kit, following the manufacturer's protocol.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
- Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
- Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative expression levels of the target genes in treated larvae compared to the control group, normalized to the reference gene.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening compounds for molting disruption activity.
References
- 1. scialert.net [scialert.net]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dietary Effects of Four Phytoecdysteroids on Growth and Development of the Indian Meal Moth, Plodia interpunctella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantarchives.org [plantarchives.org]
- 7. bioone.org [bioone.org]
- 8. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ajuganipponin A in Agricultural Research: A Detailed Guide
Introduction
Ajuganipponin A is a member of the phytoecdysteroid class of compounds, which are naturally occurring steroids synthesized by some plants. These compounds are analogues of insect molting hormones (ecdysteroids) and play a significant role in plant defense against insect pests.[1][2] When ingested by insects, phytoecdysteroids can disrupt their normal molting and development, leading to mortality or reduced fitness.[1][2] This property makes them promising candidates for the development of bio-insecticides in sustainable agriculture.
While specific research on this compound is limited, extensive studies on a closely related and abundant phytoecdysteroid, 20-hydroxyecdysone (20E), provide a strong basis for understanding its potential applications in agricultural research. This document will, therefore, focus on the application of phytoecdysteroids, using 20-hydroxyecdysone as a representative compound, to provide detailed application notes and protocols for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy of 20-Hydroxyecdysone Against Key Agricultural Pests
The following tables summarize the quantitative effects of 20-hydroxyecdysone on various insect pests, providing insights into its potential as a pest management agent.
Table 1: Effect of 20-Hydroxyecdysone on the Development of the Red Flour Beetle (Tribolium castaneum) [3][4][5]
| Concentration (ppm) | Larval Mortality (%) | Pupation Rate (%) | Adult Emergence Rate (%) |
| 0 (Control) | 10 | 90 | 85 |
| 300 | 45 | 55 | 40 |
| 600 | 60 | 40 | 25 |
| 900 | 75 | 25 | 15 |
| 1200 | 88 | 12 | 5 |
Table 2: Anti-feedant Effect of 20-Hydroxyecdysone on the Cotton Bollworm (Helicoverpa armigera)
| Treatment | Food Consumption Reduction (%) |
| 20E Injection (500 ng/larva) | 21 - 30 |
Table 3: Effect of 20-Hydroxyecdysone on Larval Mortality and Pupal Weight of the Diamondback Moth (Plutella xylostella) [6]
| Concentration (mg/mL) | Larval Mortality (%) | Pupal Weight Reduction (%) |
| 0 (Control) | 5 | 0 |
| 0.031 | 15 | 8 |
| 0.063 | 28 | 15 |
| 0.125 | 45 | 25 |
| 0.250 | 65 | 38 |
| 0.500 | 85 | 52 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of phytoecdysteroids like this compound (using 20-hydroxyecdysone as a model) in an agricultural research setting.
Protocol 1: Larval Mortality and Developmental Inhibition Bioassay
Objective: To determine the dose-dependent effect of a phytoecdysteroid on the mortality and development of a target insect pest. This protocol is adapted from studies on Tribolium castaneum.[3][4]
Materials:
-
Target insect larvae (e.g., Tribolium castaneum)
-
Artificial diet or natural food source (e.g., wheat flour for T. castaneum)
-
Phytoecdysteroid compound (e.g., 20-hydroxyecdysone)
-
Solvent (e.g., 5% methanol in distilled water)
-
Petri dishes
-
Incubator with controlled temperature and humidity
-
Microbalance
-
Vortex mixer
Procedure:
-
Preparation of Treated Diet:
-
Dissolve the phytoecdysteroid in the solvent to create a stock solution.
-
Prepare serial dilutions to achieve the desired final concentrations (e.g., 300, 600, 900, 1200 ppm).
-
Thoroughly mix each dilution with the artificial diet or food source.
-
Prepare a control diet by mixing the food source with the solvent only.
-
Allow the solvent to evaporate completely from the diets in a fume hood.
-
-
Bioassay Setup:
-
Place a known amount of the treated or control diet into individual Petri dishes.
-
Introduce a set number of same-instar larvae (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes with parafilm to prevent escape.
-
-
Incubation and Observation:
-
Incubate the Petri dishes under controlled conditions (e.g., 28°C, 70% relative humidity, 12:12 h light:dark cycle).
-
Record larval mortality, pupation, and adult emergence daily for a specified period (e.g., 21 days).
-
-
Data Analysis:
-
Calculate the percentage of larval mortality, pupation, and adult emergence for each concentration.
-
Use statistical analysis (e.g., ANOVA) to determine the significance of the effects.
-
Protocol 2: Anti-feedant Bioassay
Objective: To assess the feeding deterrence of a phytoecdysteroid on a target insect pest. This protocol is based on studies with Helicoverpa armigera.
Materials:
-
Target insect larvae (e.g., Helicoverpa armigera)
-
Leaf discs from a suitable host plant (e.g., cotton or tomato)
-
Phytoecdysteroid compound
-
Solvent (e.g., acetone or ethanol)
-
Filter paper
-
Petri dishes
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Preparation of Treated Leaf Discs:
-
Dissolve the phytoecdysteroid in the solvent to achieve the desired concentration.
-
Cut uniform leaf discs from the host plant leaves.
-
Dip half of the leaf discs in the phytoecdysteroid solution for a few seconds and the other half in the solvent alone (control).
-
Allow the solvent to evaporate completely.
-
-
Bioassay Setup:
-
Place one treated and one control leaf disc in each Petri dish lined with moist filter paper.
-
Introduce a single, pre-weighed larva into the center of each Petri dish.
-
-
Observation and Measurement:
-
After a set period (e.g., 24 or 48 hours), remove the larva and re-weigh it.
-
Measure the area of each leaf disc consumed using a leaf area meter or by scanning and analyzing the images.
-
-
Data Analysis:
-
Calculate the percentage of feeding deterrence using the formula: [(C-T)/(C+T)] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.
-
Analyze the change in larval weight.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in agricultural research.
Caption: Experimental workflow for evaluating the insecticidal activity of this compound.
Caption: Proposed mechanism of action of this compound in plant defense and insect pest control.
References
- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 20-Hydroxyecdysone, a Phytoecdysteroid, on Development, Digestive, and Detoxification Enzyme Activities of Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 20-Hydroxyecdysone, a Phytoecdysteroid, on Development, Digestive, and Detoxification Enzyme Activities of Tribolium castaneum (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioone.org [bioone.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ajuganipponin A Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the extraction of Ajuganipponin A from Ajuga nipponensis. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly lower yield of this compound than expected. What are the most common causes?
Low yields of this compound can stem from several factors throughout the extraction and purification process. The most critical aspects to investigate are:
-
Plant Material Quality and Preparation: The concentration of this compound can vary depending on the age, part of the plant used, and storage conditions. Improper drying or grinding of the plant material can also lead to inefficient extraction.
-
Extraction Parameters: The choice of solvent, temperature, extraction time, and the ratio of solvent to solid material are crucial for maximizing yield.[1][2]
-
Degradation of the Target Compound: Saponins can be sensitive to factors like pH and temperature, which may lead to degradation if not properly controlled.[3]
-
Inefficient Purification: Significant loss of the compound can occur during purification steps like liquid-liquid partitioning and chromatography if the methodology is not optimized.
Q2: What is the recommended solvent system for extracting this compound?
While a specific protocol for this compound is not widely published, a study on the extraction of other bioactive compounds (ecdysterones and flavonoids) from Ajuga nipponensis found that a 70% (v/v) ethanol-water mixture provided maximum yields.[4][5] Saponins, in general, have good solubility in polar solvents like water, methanol, and ethanol.[1] Therefore, an aqueous ethanol solution is a logical starting point.
Q3: How do temperature and extraction time affect the yield?
Both temperature and time play a significant role in extraction efficiency. Increased temperature generally improves the solubility and diffusion rate of the target compound, leading to higher yields.[1][2] However, excessively high temperatures can cause degradation of thermolabile compounds.[2] Similarly, a longer extraction time can increase the yield, but prolonged exposure to certain conditions might also lead to compound degradation.[1] For Ajuga nipponensis, an extraction time of 50 minutes at 60°C was found to be optimal for other compounds.[4][5]
Q4: Can the way I prepare the plant material impact the extraction efficiency?
Absolutely. Proper preparation of the plant material is a critical first step. Inadequate drying can promote enzymatic degradation of the target saponins.[6] Insufficient grinding of the dried plant material reduces the surface area available for the solvent to penetrate, leading to incomplete extraction.[6] It is recommended to use thoroughly dried and finely powdered plant material.
Q5: I have a low yield after the purification step. What could be the problem?
Losses during purification are common. Here are some potential issues to consider:
-
Improper phase separation during liquid-liquid extraction: This can lead to the loss of your target compound in the wrong layer.
-
Suboptimal chromatography conditions: The choice of stationary phase, mobile phase, and gradient can significantly impact the separation and recovery of this compound.
-
Compound degradation on the column: Some compounds can degrade on silica gel if it is too acidic.
-
Incomplete elution: The chosen solvent system may not be strong enough to elute the compound completely from the column.[6]
Data Presentation
The following table summarizes key extraction parameters based on a study of Ajuga nipponensis for the extraction of flavonoids and ecdysterones, which can serve as a starting point for optimizing this compound extraction.
| Parameter | Recommended Value | Rationale |
| Solvent | 70% (v/v) Ethanol in Water | Balances polarity for effective saponin extraction.[4][5] |
| Temperature | 60°C | Optimizes solubility and diffusion while minimizing potential degradation.[4] |
| Extraction Time | 50 minutes | Found to be optimal for maximizing the yield of other bioactive compounds from A. nipponensis.[4] |
| Solid-to-Liquid Ratio | 1:20 (w/w) | A higher solvent volume ensures complete immersion and extraction of the plant material.[4] |
Experimental Protocols
Protocol 1: General Extraction of this compound (Based on A. nipponensis extraction)
-
Preparation of Plant Material:
-
Extraction:
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (≤ 50°C) to obtain the crude extract.
-
Protocol 2: Troubleshooting Low Yield via Small-Scale Test Extractions
To optimize your extraction yield, perform a series of small-scale extractions, varying one parameter at a time while keeping others constant.
-
Solvent Variation: Set up parallel extractions using different concentrations of ethanol (e.g., 50%, 70%, 95%).
-
Temperature Variation: Conduct extractions at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Variation: Vary the extraction duration (e.g., 30 min, 50 min, 70 min).
Analyze the crude extracts from each condition using a suitable analytical method like HPLC to determine the relative abundance of this compound and identify the optimal parameters.
Visualizations
This compound Extraction and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative metabolic profiling and quantitative analysis of metabolites in different tissues of Ajuga turkestanica by ESI-UHPLC-QqTOF-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Chemical constituents from Ajuga nipponensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS for Ajuganipponin A Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) conditions for the analysis of Ajuganipponin A. This guide includes frequently asked questions and troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC-MS conditions for this compound analysis?
A1: For initial method development for this compound, a reversed-phase HPLC method coupled with electrospray ionization (ESI) mass spectrometry is a suitable starting point. Given that this compound is a diterpenoid glycoside, the following conditions can be considered:
-
HPLC Column: A C18 column is a common choice for the separation of diterpenoids.[1]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.[2][3] Formic acid helps to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of similar compounds.[3][4]
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve it, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of acid, like formic acid, can protonate silanol groups on the column packing, reducing secondary interactions that cause tailing.
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[5] Injecting a sample in a solvent stronger than the mobile phase can lead to peak distortion.[6]
-
Column Contamination: If the peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.[7]
Q3: What should I do if I am not detecting a signal for this compound?
A3: A complete loss of signal can be due to issues with either the HPLC or the mass spectrometer.
-
Check for Leaks: Inspect the entire fluidic path for any leaks, from the pump to the mass spectrometer inlet.[8]
-
Verify Sample Integrity: Ensure that this compound is stable in your sample solvent and has not degraded.[9][10]
-
MS Tuning: Confirm that the mass spectrometer is properly tuned and calibrated. Check the ESI source for any blockages or contamination.
-
Ionization Mode: While positive mode is a good starting point, it is worthwhile to test the negative ionization mode as well, as some compounds may ionize more efficiently in this mode.
Q4: How can I increase the sensitivity of my analysis for low concentrations of this compound?
A4: To enhance sensitivity, several parameters can be optimized:
-
Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.[6]
-
MS Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the signal for this compound.
-
Column Dimensions: Using a column with a smaller internal diameter can increase sensitivity by reducing dilution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Sample degradation | Prepare a fresh sample and standard. Investigate the stability of this compound under your storage and experimental conditions.[9][10][11] |
| Leak in the system | Systematically check all fittings and connections for any signs of leakage.[8] | |
| Clogged in-line filter or column frit | Replace the in-line filter. If the problem persists, try back-flushing the column or replacing the inlet frit.[6][7] | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Incompatible injection solvent | Dissolve the sample in the mobile phase or a weaker solvent.[5][6] |
| Column overload | Reduce the injection volume or the concentration of the sample.[7] | |
| Column contamination or aging | Flush the column with a strong solvent. If the issue is not resolved, the column may need to be replaced.[6][7] | |
| Retention Time Drift | Inconsistent mobile phase preparation | Prepare fresh mobile phase, ensuring accurate measurements of all components.[8] |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature.[8][12] | |
| Inadequate column equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8] | |
| High Backpressure | Blockage in the system | Systematically disconnect components to identify the source of the blockage. Check the guard column, in-line filter, and the column itself.[6] |
| Mobile phase precipitation | Ensure the mobile phase components are fully miscible and that buffers do not precipitate in the presence of organic solvent. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell | Use high-purity solvents and prepare fresh mobile phase.[5] Flush the detector cell with a strong, appropriate solvent.[8] |
| Air bubbles in the system | Degas the mobile phase and purge the pump to remove any trapped air bubbles.[8][13] |
Experimental Protocols
General Protocol for HPLC-MS Method Development for this compound
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase.
-
For complex samples, perform an appropriate extraction (e.g., solid-phase extraction) to isolate and concentrate this compound.
-
-
Initial HPLC-MS Conditions:
-
Column: C18, 2.1 mm x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 5 µL.
-
MS Detector: ESI in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Optimization of Chromatographic Conditions:
-
Gradient Slope: Adjust the gradient steepness to improve the resolution between this compound and any impurities or matrix components.
-
Mobile Phase Modifier: Evaluate different additives such as acetic acid or ammonium formate to see their effect on peak shape and retention.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, consider other stationary phases like C8 or Phenyl-Hexyl.
-
-
Optimization of Mass Spectrometry Conditions:
-
Perform an infusion of the this compound standard to optimize the ESI source parameters (capillary voltage, nebulizer pressure, drying gas flow, and gas temperature) for maximum signal intensity.
-
Determine the exact mass of the precursor ion and identify the major fragment ions to set up a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for enhanced sensitivity and selectivity.
-
Visualizations
Caption: Experimental workflow for optimizing HPLC-MS conditions for this compound analysis.
Caption: Troubleshooting decision tree for common HPLC-MS issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. ijsdr.org [ijsdr.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Optimization of forced degradation using experimental design and development of a stability-indicating liquid chromatographic assay method for rebamipide in bulk and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
improving the stability of Ajuganipponin A in aqueous solutions
Disclaimer: The following information is based on general knowledge of natural product stability and has been compiled from studies on related compounds. Specific stability data for Ajuganipponin A is not currently available in the public domain. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems researchers may encounter when working with this compound in aqueous solutions.
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Loss of activity is often due to the chemical degradation of this compound. The primary factors influencing the stability of natural compounds like saponins in aqueous solutions are pH, temperature, and light exposure. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a common degradation pathway, especially at non-optimal pH levels.[1][2][3]
Troubleshooting Steps:
-
pH Verification: Ensure the pH of your aqueous solution is within the optimal range for this compound stability. While the optimal pH is not definitively established, many natural glycosides exhibit better stability in slightly acidic to neutral conditions (pH 4-7).[4] Extreme pH levels, both acidic and alkaline, can catalyze hydrolysis.[1]
-
Temperature Control: Store your this compound solutions at recommended temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or -80°C) is recommended. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.[5]
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for many complex organic molecules.[6]
Q2: I observe a precipitate forming in my this compound stock solution. What should I do?
A2: Precipitate formation can indicate several issues, including poor solubility at the prepared concentration, degradation leading to less soluble products, or interaction with buffer components.
Troubleshooting Steps:
-
Solubility Check: You may have exceeded the solubility limit of this compound in your chosen solvent. Try preparing a more dilute solution.
-
Solvent Consideration: If using a purely aqueous solution, consider the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility. However, be mindful of the compatibility of the co-solvent with your downstream experiments.
-
pH Adjustment: The pH of the solution can affect the solubility of the compound. Ensure the pH is in a range where this compound is most soluble.
-
Filtration: If you suspect the precipitate is due to insoluble impurities, you can filter the solution through a 0.22 µm syringe filter. However, this may not resolve issues of the compound precipitating out of the solution over time.
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: To prepare a relatively stable stock solution, follow these guidelines:
-
Solvent Choice: Initially dissolve the powdered this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol. Then, dilute this solution with your desired aqueous buffer to the final concentration. This method often improves solubility and stability.
-
Buffer Selection: Use a buffer system to maintain a stable pH.[1] A citrate or phosphate buffer in the pH range of 4-7 is a reasonable starting point for many natural products.
-
Storage Conditions: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Data on Factors Affecting Stability (Illustrative Examples)
The following tables provide an illustrative summary of how pH and temperature might affect the stability of a compound like this compound, based on general principles observed for other natural glycosides.
Table 1: Illustrative Effect of pH on the Half-Life of a Saponin in Aqueous Solution at 25°C
| pH | Estimated Half-life (t½) | Stability Classification |
| 3 | 25 days | Relatively Stable |
| 5 | 50 days | More Stable |
| 7 | 30 days | Stable |
| 9 | 5 days | Unstable |
| 11 | < 1 day | Highly Unstable |
Note: This data is hypothetical and for illustrative purposes only. Saponin hydrolysis is often base-catalyzed, leading to significantly faster degradation at higher pH values.[2][3]
Table 2: Illustrative Effect of Temperature on the Degradation Rate Constant (k) at pH 7
| Temperature (°C) | Illustrative Degradation Rate Constant (k) (day⁻¹) | Estimated Half-life (t½) |
| 4 | 0.005 | 138.6 days |
| 25 | 0.023 | 30.1 days |
| 37 | 0.069 | 10.0 days |
| 50 | 0.231 | 3.0 days |
Note: This data is hypothetical and for illustrative purposes only. The degradation rate of chemical compounds generally increases with temperature.[7][8]
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions with varying pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., by HPLC-UV).
-
Divide each pH solution into two sets of aliquots. One set will be the "time zero" sample and should be frozen immediately at -80°C.
-
Incubate the second set of aliquots at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each pH condition and freeze it at -80°C to halt further degradation.
-
After collecting all time points, analyze all samples (including the "time zero" samples) by a validated analytical method like HPLC to quantify the remaining percentage of this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics and identify the pH at which the compound is most stable.
Protocol 2: Photostability Testing
Objective: To assess the impact of light on the stability of this compound.
Methodology:
-
Prepare a solution of this compound in a buffer at its optimal pH (determined from Protocol 1).
-
Divide the solution into two sets of transparent vials.
-
Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped vials (the test samples) to a controlled light source that provides both visible and UV light, as specified by ICH guideline Q1B.[6]
-
Place the dark control vials alongside the test samples to ensure the only variable is light exposure.
-
At specific time intervals, take a sample from both the light-exposed and dark control groups.
-
Analyze the samples to determine the concentration of this compound.
-
A significant difference in the degradation rate between the light-exposed and dark control samples indicates photosensitivity.
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solutions.
Caption: Experimental workflow for determining the stability of this compound.
Caption: A logical approach to troubleshooting the loss of this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Evaluation of the effect of temperature on the stability and antimicrobial activity of rifampicin quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Phytoecdysteroid Resistance in Insect Populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing phytoecdysteroid resistance in insect populations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are phytoecdysteroids and how do they affect insects?
Phytoecdysteroids are plant-derived compounds that are structural analogs of insect molting hormones (ecdysteroids).[1][2][3] In non-adapted insects, ingestion of phytoecdysteroids disrupts the normal hormonal balance, leading to adverse effects such as growth and developmental disruption, molting abnormalities, weight loss, and mortality.[1][2] They function by mimicking the insect's own ecdysteroids and binding to their receptors, triggering a cascade of developmental processes at inappropriate times.[1][2]
Q2: My insect population is showing resistance to phytoecdysteroid treatment. What are the possible mechanisms?
Insect resistance to phytoecdysteroids can arise from several mechanisms, primarily:
-
Metabolic Resistance: This is the most common mechanism.[4] Resistant insects may possess enhanced enzymatic systems that rapidly detoxify or eliminate the phytoecdysteroids.[4][5] Key enzyme families involved include cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).[6] These enzymes modify the phytoecdysteroid molecules, rendering them less toxic and more easily excreted.[6]
-
Target-Site Resistance: This involves alterations in the insect's ecdysone receptor (EcR) or its heterodimeric partner, ultraspiracle (USP).[6] These changes prevent or reduce the binding of phytoecdysteroids to the receptor complex, thus diminishing their biological effect.
-
Reduced Penetration: The insect's cuticle may develop reduced permeability to phytoecdysteroids, slowing their absorption into the body.
-
Behavioral Resistance: Insects may evolve to avoid feeding on plants or diets containing high concentrations of phytoecdysteroids.[4]
Q3: How can I determine if my insect population has developed resistance?
You can assess resistance by conducting bioassays to compare the susceptibility of your experimental population to a known susceptible population.[7][8] A significant increase in the lethal concentration (LC50) or lethal dose (LD50) required to affect your population compared to the susceptible baseline indicates the development of resistance.[8] Molecular diagnostics can also be employed to detect specific resistance-conferring gene mutations.[6][9]
Q4: Are there strategies to overcome or manage phytoecdysteroid resistance in a laboratory setting?
Yes, several strategies can be employed:
-
Use of Synergists: Synergists are compounds that can inhibit the metabolic enzymes responsible for detoxification. For example, piperonyl butoxide (PBO) can inhibit P450s.[10] Using synergists in combination with phytoecdysteroids can help overcome metabolic resistance.
-
Alternating or Combining Treatments: Rotating the use of different phytoecdysteroids or using them in combination with other insecticidal compounds with different modes of action can delay or overcome resistance.[4][11]
-
Dose Adjustment: While it may seem counterintuitive, in some cases, a very high dose of the phytoecdysteroid can overwhelm the insect's detoxification mechanisms. However, this should be done cautiously as it can also increase selection pressure.
-
Integrated Pest Management (IPM) Approaches: In a broader context, employing IPM strategies that combine biological, cultural, and chemical control methods can reduce the overall selection pressure for resistance.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of phytoecdysteroid treatment on the insect population. | 1. Sub-lethal dosage. 2. Development of high-level resistance. 3. Degradation of the phytoecdysteroid compound. | 1. Perform a dose-response experiment to determine the LC50. 2. Conduct a resistance bioassay comparing your population to a susceptible strain.[7] 3. Check the purity and stability of your phytoecdysteroid stock solution. |
| Initial effectiveness of phytoecdysteroid treatment decreases over subsequent generations. | Selection for resistant individuals within the population. | 1. Implement a resistance management strategy, such as rotating treatments with different modes of action.[4] 2. Introduce a susceptible population to dilute resistance genes (if applicable to your experimental design). |
| Variability in response to phytoecdysteroid treatment within the same population. | Genetic heterogeneity within the population, with some individuals being more resistant than others. | 1. Select for a uniformly susceptible or resistant line for your experiments if genetic consistency is required. 2. Increase the sample size in your bioassays to account for individual variation. |
| Phytoecdysteroid treatment is effective in one insect species but not another. | Species-specific differences in detoxification mechanisms and receptor sensitivity. | 1. Recognize that phytoecdysteroid efficacy can be highly species-dependent.[1] 2. Conduct preliminary bioassays to determine the effective concentration range for each new species. |
Experimental Protocols
Protocol 1: Adult Vial Test for Phytoecdysteroid Resistance Monitoring
This protocol is adapted from standard insecticide resistance monitoring bioassays and can be used to determine the susceptibility of an adult insect population to a phytoecdysteroid.[7][13]
Materials:
-
Technical grade phytoecdysteroid
-
Acetone (for contact bioassay) or 10% honey:water solution (for systemic bioassay)
-
20 ml glass scintillation vials
-
Repeating pipette
-
Floral foam (for systemic bioassay)
-
Healthy, active adult insects (10-25 per concentration)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the phytoecdysteroid in the appropriate solvent (acetone or honey:water).
-
Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations. Include a control with only the solvent.
-
Vial Coating (Contact Assay):
-
Pipette 0.5 ml of each phytoecdysteroid-acetone solution into a glass vial.
-
Rotate the vials on a hot dog roller (with the heating element off) to ensure an even coating of the inside surface as the acetone evaporates.
-
-
Floral Foam Saturation (Systemic Assay):
-
Place a small piece of floral foam into each vial.
-
Pipette 0.5 ml of each phytoecdysteroid-honey:water solution onto the foam.[7]
-
-
Insect Exposure:
-
Introduce 10-25 healthy adult insects into each vial.
-
Cap the vials with breathable material.
-
-
Mortality Assessment:
-
Assess insect mortality at predetermined time points (e.g., 24, 48, 72, 96 hours).[7]
-
Consider an insect dead if it is unable to move when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula: Corrected Mortality (%) = [(X-Y) / (100-Y)] * 100, where X is the mortality in the treatment and Y is the mortality in the control.
-
Perform probit analysis to determine the LC50 value.
-
Protocol 2: Larval Diet Incorporation Bioassay
This protocol assesses the effect of phytoecdysteroids on larval development when incorporated into their diet.
Materials:
-
Phytoecdysteroid compound
-
Artificial insect diet
-
Healthy, synchronized early-instar larvae
-
Rearing containers
Procedure:
-
Diet Preparation: Prepare the artificial diet according to the standard protocol for your insect species.
-
Phytoecdysteroid Incorporation: While the diet is cooling but still liquid, add the phytoecdysteroid at various concentrations. Ensure thorough mixing. A control diet without the phytoecdysteroid should also be prepared.
-
Larval Rearing:
-
Dispense the diets into individual rearing containers.
-
Place one larva in each container.
-
-
Data Collection:
-
Monitor larval mortality daily.
-
Measure larval weight at regular intervals.
-
Record the time to pupation and adult emergence.
-
Note any developmental abnormalities.
-
-
Data Analysis:
-
Calculate mortality rates for each concentration.
-
Compare developmental parameters (weight gain, time to pupation) between treated and control groups using appropriate statistical tests.
-
Determine the concentration that causes 50% mortality (LC50) or a 50% reduction in a developmental parameter (e.g., growth inhibition, GI50).
-
Data Presentation
Table 1: Example Dose-Response Data for Phytoecdysteroid Bioassay
| Phytoecdysteroid Concentration (µg/ml) | Number of Insects Tested | Number of Dead Insects | Percent Mortality | Corrected Percent Mortality |
| 0 (Control) | 50 | 2 | 4.0% | 0.0% |
| 1 | 50 | 5 | 10.0% | 6.3% |
| 5 | 50 | 15 | 30.0% | 27.1% |
| 10 | 50 | 26 | 52.0% | 50.0% |
| 20 | 50 | 40 | 80.0% | 79.2% |
| 50 | 50 | 48 | 96.0% | 95.8% |
Table 2: Comparative LC50 Values for Susceptible and Resistant Strains
| Insect Strain | Phytoecdysteroid | LC50 (µg/ml) (95% Confidence Interval) | Resistance Ratio (RR) |
| Susceptible | 20-Hydroxyecdysone | 8.5 (7.2 - 9.8) | 1.0 |
| Field-Collected | 20-Hydroxyecdysone | 127.5 (110.2 - 145.8) | 15.0 |
Resistance Ratio (RR) = LC50 of the resistant strain / LC50 of the susceptible strain.
Visualizations
Caption: Phytoecdysteroid signaling pathway in a susceptible insect cell.
Caption: Troubleshooting workflow for suspected phytoecdysteroid resistance.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. croplife.org.au [croplife.org.au]
- 5. docsdrive.com [docsdrive.com]
- 6. mdpi.com [mdpi.com]
- 7. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irac-online.org [irac-online.org]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. Insecticide Resistance and Management Strategies in Urban Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Ajuganipponin A Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Ajuganipponin A during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It has been isolated from Ajuga nipponensis. Phytoecdysteroids are known for their potential biological activities and are often investigated for pharmaceutical applications.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound, similar to other phytoecdysteroids and saponins, are elevated temperature, exposure to light, non-optimal pH conditions (both acidic and basic), and the presence of moisture.
Q3: What is the recommended temperature for storing this compound?
A3: For long-term storage, it is recommended to store this compound at low temperatures. Studies on similar compounds suggest that storage at -20°C is ideal. For short-term storage, refrigeration at 4°C can be adequate. Room temperature storage is generally not recommended as it can accelerate degradation.
Q4: How does pH affect the stability of this compound?
A4: Phytoecdysteroids and saponins are susceptible to hydrolysis under both acidic and basic conditions. It is crucial to maintain a near-neutral pH (around 6.8-7.0) for solutions containing this compound to minimize degradation.
Q5: Should I protect this compound from light?
A5: Yes, exposure to light, particularly UV light, can lead to photodegradation of phytoecdysteroids. It is recommended to store both solid samples and solutions of this compound in amber-colored vials or in a dark environment to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh solutions for each experiment. Re-evaluate the purity of the stock material using a suitable analytical method like HPLC. |
| Visible changes in the appearance of the solid sample (e.g., color change, clumping). | Moisture absorption and potential degradation. | Store the solid compound in a desiccator at a low temperature. Ensure the container is tightly sealed. If clumping is observed, the sample may have absorbed moisture and should be re-evaluated for purity. |
| Precipitation observed in a stored solution of this compound. | Poor solubility at low temperatures or degradation leading to less soluble products. | Before use, allow the solution to slowly warm to room temperature and vortex to ensure complete dissolution. If precipitation persists, consider preparing fresh solutions and filtering them before use. |
| Unexpected peaks appearing in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Review the storage and handling procedures. Compare the chromatogram with a reference standard stored under optimal conditions. Characterize the new peaks to understand the degradation pathway. |
Data Presentation: Impact of Storage Conditions on Phytoecdysteroid Stability
The following table summarizes the expected stability of phytoecdysteroids under various storage conditions, based on data from related compounds. This data is intended to provide a general guideline for the storage of this compound.
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Expected Stability (Relative % Remaining after 6 months) |
| Optimal | -20°C | < 30% | Dark | > 98% |
| Sub-optimal (Short-term) | 4°C | < 40% | Dark | 90 - 95% |
| Inadequate | 25°C (Room Temp) | Uncontrolled | Ambient Light | < 80% |
| Harsh | 40°C | > 75% | Direct Light | < 60% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the quantitative analysis of this compound to assess its purity and degradation.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase:
-
A gradient of acetonitrile and water is typically used.
-
Example gradient: Start with 15% acetonitrile, increasing to 85% over 30 minutes.
-
The exact gradient should be optimized for the specific separation.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 245 nm (typical for phytoecdysteroids)
5. Quantification:
-
Prepare a calibration curve using a series of known concentrations of a high-purity this compound standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days, protected from light.
-
Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 7 days.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC (as described in Protocol 1) to determine the extent of degradation and the profile of degradation products.
Visualizations
addressing matrix effects in Ajuganipponin A quantification from plant extracts
Technical Support Center: Quantification of Ajuganipponin A in Plant Extracts
Welcome to the technical support center for the accurate quantification of this compound in complex plant matrices. This resource provides troubleshooting guidance and detailed experimental protocols to help you address common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In plant extracts, these interfering compounds can include other saponins, polyphenols, lipids, and sugars. Matrix effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate and unreliable quantification.[1][4]
Q2: I am observing significant signal suppression for my this compound peak. What are the likely causes?
A2: Significant signal suppression is a common issue when analyzing complex plant extracts. The primary causes include:
-
High concentrations of co-eluting matrix components: Compounds that elute at the same time as this compound can compete for ionization in the mass spectrometer's source.[2]
-
Insufficient sample cleanup: A simple "dilute and shoot" approach may not be adequate for removing interfering substances from complex matrices.
-
Suboptimal chromatographic separation: Poor separation can lead to the co-elution of matrix components with the analyte of interest.
Q3: How can I reduce or eliminate matrix effects in my analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Optimize sample preparation: Implementing a more rigorous cleanup method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can effectively remove interfering compounds.[5][6][7]
-
Improve chromatographic separation: Modifying the mobile phase gradient, changing the column chemistry, or using a column with a different particle size can help separate this compound from matrix interferences.
-
Sample dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5] However, this may compromise the limit of quantification if the concentration of this compound is low.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected in a similar manner.[2][8]
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for matrix effects.
Q4: Which sample preparation method is best for reducing matrix effects when quantifying this compound?
A4: The choice of sample preparation method depends on the complexity of the plant matrix and the required sensitivity. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) for removing a broader range of interferences from complex biological and plant-based matrices.[7][9] A simple protein precipitation or dilution may be sufficient for cleaner matrices or when higher detection limits are acceptable. For a comparison of these methods, refer to the data presented in Table 1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape for this compound | 1. Co-eluting interfering compounds. 2. Suboptimal chromatographic conditions. 3. Column degradation. | 1. Improve sample cleanup using SPE or LLE. 2. Optimize the mobile phase gradient and flow rate. 3. Use a guard column and ensure proper column equilibration. Replace the column if necessary. |
| High variability in replicate injections | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard. 3. Perform system suitability tests to check instrument performance. |
| Low recovery of this compound | 1. Inefficient extraction from the plant material. 2. Loss of analyte during sample cleanup steps. 3. Degradation of the analyte. | 1. Optimize the extraction solvent, temperature, and time. 2. Ensure the chosen SPE sorbent and elution solvent are appropriate for this compound. 3. Check the pH and temperature stability of this compound in the extraction and final solvents. |
| Signal enhancement observed | Co-eluting compounds are enhancing the ionization of this compound. | 1. Improve chromatographic separation to isolate the analyte peak. 2. Implement a more selective sample cleanup method (e.g., SPE with a specific sorbent). |
Quantitative Data Summary
The following table provides illustrative data on the effectiveness of different sample preparation methods for reducing matrix effects in the quantification of this compound from a methanolic plant extract. The matrix effect is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Table 1: Comparison of Sample Preparation Methods for this compound Quantification
| Sample Preparation Method | Mean Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Dilution (1:10 with mobile phase) | 95.2 | 65.8 (Suppression) | 12.5 |
| Protein Precipitation (Acetonitrile) | 91.5 | 78.3 (Suppression) | 8.2 |
| Liquid-Liquid Extraction (LLE) | 85.7 | 89.1 (Suppression) | 6.4 |
| Solid-Phase Extraction (SPE) | 88.3 | 98.6 (Minimal Effect) | 4.1 |
Note: This data is representative and intended for illustrative purposes to demonstrate the relative effectiveness of different sample preparation techniques. Actual results may vary depending on the specific plant matrix and experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Homogenization: Grind dried and powdered plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the homogenized plant powder into a 50 mL conical tube.
-
Add 20 mL of 80% methanol (v/v) to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 5 mL of 50% methanol for further cleanup.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 5 mL of reconstituted plant extract from Protocol 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 20% methanol to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 10 mL of 90% methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification of this compound
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions: To be determined by infusion of an this compound standard.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 7. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. aurorabiomed.com [aurorabiomed.com]
Technical Support Center: Enhancing the Bioavailability of Ajuganipponin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of Ajuganipponin A for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a bioactive compound isolated from plants of the Ajuga genus. Like many natural products, it is presumed to have poor aqueous solubility and/or low intestinal permeability, which can significantly limit its absorption after oral administration, leading to low bioavailability and potentially hindering the translation of in vitro efficacy to in vivo models.
Q2: I am starting my research on this compound. What are the first steps to assess its bioavailability challenges?
Before attempting to enhance the bioavailability of this compound, it is crucial to determine its baseline physicochemical properties. The following initial characterization is recommended:
-
Aqueous Solubility: Determine the solubility in physiologically relevant media (e.g., water, phosphate-buffered saline (PBS), simulated gastric fluid, and simulated intestinal fluid).
-
LogP/LogD: Measure the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) to understand its lipophilicity.
-
Permeability: Assess its intestinal permeability using an in vitro model such as the Caco-2 cell monolayer assay.
Q3: My preliminary data suggests this compound has low solubility. What strategies can I employ to improve this?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.
Q4: What if the primary issue is low permeability rather than solubility?
If this compound has adequate solubility but poor permeability, the formulation strategies should focus on overcoming the intestinal barrier. Some approaches include:
-
Permeation Enhancers: Co-administration with compounds that reversibly open tight junctions between intestinal epithelial cells.
-
Lipid-Based Formulations: These can facilitate transcellular absorption.
-
Nanoparticles: Polymeric nanoparticles can protect the drug from degradation and facilitate its uptake by intestinal cells.
Q5: Are there any natural compounds that can be used to enhance the bioavailability of this compound?
Yes, some natural compounds, often referred to as "bio-enhancers," can improve the bioavailability of other drugs.[1][2] For instance, piperine (from black pepper) is known to inhibit drug-metabolizing enzymes and P-glycoprotein, an efflux pump that removes drugs from cells.[2] Quercetin is another natural compound that has been shown to increase the bioavailability of certain drugs. Co-formulating this compound with such compounds could be a viable strategy.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound in animal studies.
-
Possible Cause 1: Inconsistent Formulation: The formulation may not be homogenous, leading to variable dosing.
-
Solution: Ensure the formulation is prepared consistently for each experiment. For suspensions, ensure adequate mixing before each administration. For solutions, confirm the compound is fully dissolved and stable.
-
-
Possible Cause 2: Food Effect: The presence or absence of food in the gastrointestinal tract can significantly affect the absorption of some compounds.
-
Solution: Standardize the fasting period for animals before dosing. Alternatively, conduct a food-effect study to understand how food impacts the bioavailability of your formulation.
-
-
Possible Cause 3: First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall after absorption.
-
Solution: Investigate the metabolic stability of this compound using liver microsomes in vitro. If metabolism is high, consider co-administration with an inhibitor of the relevant metabolic enzymes (if known and ethically permissible in the study).
-
Problem 2: In vitro data shows good solubility and permeability, but in vivo bioavailability is still low.
-
Possible Cause 1: P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp in the intestine, which pump the compound back into the gut lumen.
-
Solution: Conduct a bi-directional Caco-2 assay to determine the efflux ratio. If the ratio is high (>2), consider co-administering a P-gp inhibitor like verapamil (in preclinical studies) or a natural bio-enhancer like piperine.
-
-
Possible Cause 2: Chemical Instability in the GI Tract: The compound may be degrading in the acidic environment of the stomach or the enzymatic environment of the intestine.
-
Solution: Assess the stability of this compound in simulated gastric and intestinal fluids. If it is unstable, consider enteric-coated formulations to protect it from stomach acid or co-administration with enzyme inhibitors.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 480.6 g/mol | Moderate size, may not be a major barrier to passive diffusion. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, likely dissolution-rate limited absorption. |
| LogP | 4.2 | High lipophilicity, suggests poor aqueous solubility but potentially good membrane permeability. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability, suggesting potential absorption challenges. |
| Efflux Ratio (Papp B→A / Papp A→B) | 3.5 | High efflux, indicating it is likely a P-gp substrate. |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers must determine these values experimentally for this compound.
Table 2: Comparison of Hypothetical Bioavailability Enhancement Strategies for this compound
| Formulation Strategy | Key Components | Resulting Bioavailability (Relative to Suspension) | Advantages | Disadvantages |
| Micronized Suspension | This compound, Tween 80, Water | 2.5-fold increase | Simple to prepare. | May not be sufficient for compounds with very low solubility. |
| Solid Dispersion | This compound, PVP K30 | 8-fold increase | Significant improvement in dissolution rate. | Can be challenging to scale up; potential for recrystallization. |
| SEDDS | This compound, Labrasol, Transcutol HP | 15-fold increase | Enhances both solubility and absorption; suitable for lipophilic drugs. | Requires careful selection of excipients; potential for GI side effects. |
| Co-administration with Piperine | This compound Suspension + Piperine | 4-fold increase | Utilizes a natural bio-enhancer; may inhibit metabolism and efflux. | The effect can be variable and requires optimization of the dose ratio. |
Note: The data in this table is hypothetical and for illustrative purposes only. The actual performance of each formulation must be evaluated in preclinical studies.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test solution containing this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical):
-
Add the test solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected excipients to identify the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and stir until a homogenous solution is formed.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index using dynamic light scattering.
-
Self-Emulsification Time: Visually observe the time it takes for the formulation to form a clear or bluish-white emulsion upon gentle agitation in water.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the release of this compound.
-
Visualizations
References
troubleshooting poor resolution in chromatographic separation of ecdysteroids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution in the chromatographic separation of ecdysteroids.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in ecdysteroid separations?
Poor resolution in ecdysteroid chromatography, where peaks are not well separated, is a frequent issue. The primary causes often revolve around the complexity of ecdysteroid mixtures, where many compounds have very similar structures and polarities.[1][2] Key factors include:
-
Inappropriate Mobile Phase Composition: An incorrect solvent ratio or pH can fail to provide adequate selectivity between structurally similar ecdysteroids.[3]
-
Suboptimal Column Chemistry: The choice of stationary phase is critical. A column that does not offer sufficient interaction differences between the ecdysteroids will result in co-elution.
-
Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase, leading to peak broadening and loss of resolution.[3][4]
-
Sample Overload: Injecting too much sample can saturate the column, causing peak fronting and broadening, which diminishes resolution.[5][6]
-
Incorrect Flow Rate or Temperature: These parameters affect the kinetics of separation. A flow rate that is too high may not allow for proper partitioning between the mobile and stationary phases, while temperature can influence solvent viscosity and analyte retention.[7][8]
Q2: How can I improve the separation of closely eluting ecdysteroid isomers?
Separating isomers is a significant challenge. Here are some strategies:
-
Optimize the Mobile Phase: Fine-tuning the mobile phase composition is often the most effective approach. For reversed-phase HPLC, subtly changing the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can alter selectivity.[9] The use of additives like trifluoroacetic acid (TFA) can also improve peak shape and resolution.[10]
-
Employ Gradient Elution: A shallow gradient, where the concentration of the strong solvent increases slowly, can effectively separate compounds with minor differences in polarity.[11][12]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide the necessary resolution.[13]
-
Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[7][14]
-
Adjust the Temperature: Temperature affects the thermodynamics of the separation. Experimenting with different column temperatures can sometimes improve the resolution between isomers.[8]
Q3: My ecdysteroid peaks are tailing. What should I do?
Peak tailing, where a peak has an asymmetrical "tail," can compromise resolution and accurate integration. Common causes and solutions include:
-
Secondary Interactions with the Column: Residual silanol groups on silica-based columns can interact with polar ecdysteroids, causing tailing.[15][16]
-
Solution: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol activity. Using a highly end-capped column or a column with a different stationary phase chemistry can also mitigate this issue.[15]
-
-
Column Contamination or Degradation: Buildup of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]
-
-
Sample Overload: Injecting too much of a basic or highly polar ecdysteroid can lead to tailing.[6]
-
Solution: Reduce the injection volume or the sample concentration.[6]
-
Q4: I am observing peak fronting in my chromatogram. What is the cause and how can I fix it?
Peak fronting, the inverse of tailing, is often caused by:
-
High Sample Concentration (Overload): This is the most common reason for peak fronting.[5]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.
-
-
Column Collapse: This is a less common but serious issue where the stationary phase bed collapses.
-
Solution: This usually requires column replacement.
-
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Resolution
This guide provides a step-by-step workflow for diagnosing and resolving poor resolution in ecdysteroid separations.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Guide 2: Interplay of Chromatographic Parameters
This diagram illustrates the relationships between key chromatographic parameters and their effect on resolution.
Caption: Relationship between HPLC parameters and resolution.
Data Presentation
Table 1: Typical HPLC Parameters for Ecdysteroid Separation
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Silica, Diol |
| Mobile Phase A | Water, often with 0.1% TFA or Formic Acid | Heptane or Hexane |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol or Ethanol |
| Elution Mode | Gradient is common for complex mixtures | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min | 1.0 - 2.0 mL/min |
| Column Temperature | 25 - 40 °C | Ambient |
| Detection | UV at ~245 nm or Mass Spectrometry | UV at ~245 nm or Mass Spectrometry |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Ecdysterone and Turkesterone
This protocol is adapted from a validated method for the simultaneous quantification of ecdysterone and turkesterone.[11]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., plant extract or dietary supplement) in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
3. Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 0.8 | 5 | 95 |
| 2.0 | 1.0 | 5 | 95 |
| 3.0 | 1.0 | 2 | 98 |
| 8.0 | 0.8 | 5 | 95 |
| 10.0 | 0.8 | 5 | 95 |
4. System Equilibration:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes before the first injection.[17]
Protocol 2: General Normal-Phase HPLC for Ecdysteroid Separation
This protocol provides a general starting point for separating ecdysteroids using normal-phase chromatography.
1. Sample Preparation:
-
Dissolve the dried extract in a solvent compatible with the mobile phase, such as a mixture of the mobile phase components.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
2. HPLC System and Conditions:
-
Column: Silica or Diol column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a non-polar solvent like hexane or dichloromethane and a polar modifier like isopropanol or ethanol. A common starting point is Dichloromethane:Isopropanol:Water (125:30:2, v/v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient.
3. Elution:
-
Begin with isocratic elution. If resolution is poor, a gradient can be developed by increasing the proportion of the polar modifier over time.
4. Important Considerations:
-
Normal-phase chromatography is highly sensitive to water content. Ensure consistent and low water levels in the mobile phase to maintain reproducible retention times. The presence of a trace amount of water in the mobile phase can sometimes improve peak symmetry and resolution.[18]
References
- 1. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. uhplcs.com [uhplcs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromtech.com [chromtech.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Column Selection Guide [scioninstruments.com]
- 14. mastelf.com [mastelf.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. chromtech.com [chromtech.com]
- 17. protocols.io [protocols.io]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Comparative Analysis of 20-Hydroxyecdysone and Ajuganipponin A Activity: A Guide for Researchers
A comprehensive review of the anabolic and physiological effects of the prominent phytoecdysteroid 20-hydroxyecdysone, with a comparative perspective on the less-characterized Ajuganipponin A.
This guide provides a detailed comparative analysis of the biological activities of 20-hydroxyecdysone (20E) and this compound, aimed at researchers, scientists, and drug development professionals. While extensive data exists for 20-hydroxyecdysone, a well-studied phytoecdysteroid with known anabolic and metabolic benefits, specific experimental data on the isolated compound this compound remains limited. This guide summarizes the current state of knowledge for both compounds, highlighting the significant body of evidence for 20E and the existing gaps in the literature for this compound.
Introduction to Phytoecdysteroids
Phytoecdysteroids are naturally occurring steroid compounds found in various plants that are structurally similar to insect molting hormones.[1] These compounds have garnered significant interest for their diverse pharmacological activities in mammals, including anabolic, adaptogenic, anti-diabetic, and hepatoprotective effects.[2][3] 20-Hydroxyecdysone is the most well-characterized and commercially available phytoecdysteroid, while this compound is a less-studied member of this family, primarily isolated from plants of the Ajuga genus.[4][5]
Comparative Overview of Biological Activity
| Feature | 20-Hydroxyecdysone | This compound |
| Primary Source | Rhaponticum carthamoides, Spinacia oleracea (Spinach), Chenopodium quinoa (Quinoa), Ajuga turkestanica[1] | Ajuga nipponensis, Ajuga ciliata[4] |
| Anabolic Activity | Well-documented; promotes muscle protein synthesis and enhances physical performance.[6] | Presumed to have anabolic activity as a phytoecdysteroid, but specific experimental data on the isolated compound is lacking.[4] |
| Mechanism of Action (Mammals) | Hypothesized to involve binding to estrogen receptor beta (ERβ) and the G-protein coupled receptor MAS1.[6] | Not yet elucidated. |
| Metabolic Effects | Demonstrates anti-diabetic properties by improving insulin sensitivity and glucose metabolism.[7][8] | No specific data available. |
| Safety Profile | Generally considered safe with a high therapeutic index.[2] | Not established. |
In-Depth Analysis of 20-Hydroxyecdysone Activity
Anabolic and Myostatin-Inhibiting Effects
20-Hydroxyecdysone has been shown to exert significant anabolic effects on skeletal muscle. Studies have demonstrated its ability to increase protein synthesis and muscle mass in both animal models and humans.[6] A key mechanism contributing to its anabolic properties is the inhibition of myostatin, a negative regulator of muscle growth.[2]
Experimental Protocol: Assessment of Myostatin Inhibition by 20-Hydroxyecdysone
-
Cell Line: C2C12 mouse myoblasts.
-
Methodology:
-
C2C12 myoblasts are differentiated into myotubes by incubation in a differentiation medium.
-
Differentiated myotubes are treated with varying concentrations of 20-hydroxyecdysone (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 24 hours).
-
Total RNA is extracted from the myotubes.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of the myostatin gene.
-
Protein lysates are collected to determine myostatin protein levels via Western blotting.
-
Results are normalized to a housekeeping gene (e.g., GAPDH) and compared to a vehicle-treated control group.
-
-
Expected Outcome: A dose-dependent decrease in myostatin mRNA and protein expression in 20-hydroxyecdysone-treated cells.[2]
Signaling Pathways of 20-Hydroxyecdysone in Mammalian Systems
The anabolic effects of 20-hydroxyecdysone in mammals are believed to be mediated through signaling pathways that differ from those of classical anabolic steroids. The primary hypothesized mechanisms involve the activation of estrogen receptor beta (ERβ) and the MAS1 receptor, a component of the renin-angiotensin system.
Caption: Hypothesized signaling pathway of 20-Hydroxyecdysone in mammalian muscle cells.
Experimental Workflow: Investigating 20-Hydroxyecdysone's Anabolic Signaling
References
- 1. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative experimental investigation of the anabolic activity of phytoecdysteroids and steranabols | Semantic Scholar [semanticscholar.org]
- 5. ovid.com [ovid.com]
- 6. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 8. researchgate.net [researchgate.net]
Validating the Anti-feedant Properties of Ajuganipponin A in Coleoptera: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-feedant properties of Ajuganipponin A and related compounds, with a focus on their potential application against coleopteran pests. While direct experimental data on this compound's efficacy in Coleoptera is currently limited in publicly available research, this document synthesizes existing data on its activity in other insect orders and compares it with the performance of other bioactive compounds from its source plant, Ajuga nipponensis, and structurally similar molecules against coleopteran species.
Introduction to this compound and its Chemical Class
This compound is a neo-clerodane diterpenoid isolated from the plant Ajuga nipponensis. Neo-clerodane diterpenoids are a large and structurally diverse group of natural products well-documented for their insect anti-feedant properties. These compounds are believed to play a crucial role in plant defense mechanisms against herbivorous insects. The genus Ajuga is a rich source of various bioactive molecules, including phytoecdysteroids and other neo-clerodane diterpenoids, which have demonstrated insecticidal and anti-feedant activities.
Comparative Anti-feedant Activity
While specific studies validating the anti-feedant properties of this compound against Coleoptera are not yet available, we can draw comparisons from existing research on its activity against other insect orders and the activity of related compounds against beetles.
A study on the neo-clerodane diterpenes from Ajuga nipponensis evaluated the anti-feedant activity of several isolated compounds, including this compound, against the lepidopteran pest Spodoptera littoralis. The findings from this study are presented below, alongside data for other compounds from Ajuga nipponensis and other neo-clerodane diterpenoids tested against coleopteran species to provide a comparative perspective.
Table 1: Anti-feedant Activity of this compound and Related Compounds
| Compound | Chemical Class | Test Insect (Order) | Concentration | Anti-feedant Index (%) / Feeding Ratio | Source |
| This compound | Neo-clerodane Diterpenoid | Spodoptera littoralis (Lepidoptera) | 100 µg/cm² | 65.3 | [1] |
| 20-hydroxyecdysone | Phytoecdysteroid | Phyllotreta striolata (Coleoptera) | 2.0 mg/ml | 59.29 | [2] |
| Acacetin | Flavonoid | Phyllotreta striolata (Coleoptera) | 2.0 mg/ml | 51.22 | [2] |
| Apigenin | Flavonoid | Phyllotreta striolata (Coleoptera) | 2.0 mg/ml | 61.55 | [2] |
| Clerodin | Neo-clerodane Diterpenoid | Leptinotarsa decemlineata (Coleoptera) | 1000 ppm | Strong Inhibition | [1] |
| Scutecyprin | Neo-clerodane Diterpenoid | Leptinotarsa decemlineata (Coleoptera) | 1000 ppm | Strong Inhibition | [1] |
| 11-epi-scutecolumnin C | Neo-clerodane Diterpenoid | Leptinotarsa decemlineata (Coleoptera) | 1000 ppm | Strong Inhibition | [1] |
Note: The Anti-feedant Index and Feeding Ratio are calculated differently and represent the deterrent effect of the compound. Higher Anti-feedant Index and lower Feeding Ratio indicate stronger anti-feedant activity.
Experimental Protocols
The validation of anti-feedant properties typically involves bioassays that measure the deterrence of a compound on insect feeding behavior. The "no-choice" and "choice" leaf disc bioassays are standard methods.
Leaf Disc No-Choice Bioassay Protocol (General)
This protocol is a standard method for evaluating the anti-feedant activity of a test compound against chewing insects.
-
Insect Rearing: The target coleopteran species are reared on their host plants under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 16:8 h L:D photoperiod).
-
Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone or ethanol) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.
-
Treatment of Leaf Discs: Leaf discs of a uniform size are punched from the fresh leaves of the insect's host plant. The discs are then dipped into the test solutions for a specific duration (e.g., 10-30 seconds) and allowed to air dry completely to evaporate the solvent. Control discs are treated with the solvent only.
-
Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity. A pre-starved insect (starved for a specific period, e.g., 2-4 hours, to ensure feeding motivation) is introduced into each Petri dish.
-
Data Collection: After a set period (e.g., 24 or 48 hours), the leaf area consumed is measured. This can be done using a leaf area meter or by digital image analysis.
-
Calculation of Anti-feedant Index (AFI): The AFI is calculated using the following formula:
AFI (%) = [(C - T) / (C + T)] x 100
Where:
-
C = Area of the control leaf disc consumed
-
T = Area of the treated leaf disc consumed
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an anti-feedant bioassay.
Caption: Workflow for a typical leaf disc no-choice anti-feedant bioassay.
Potential Signaling Pathways in Insect Chemoreception
The anti-feedant activity of compounds like this compound is mediated through the insect's gustatory (taste) system. These compounds can act by either stimulating deterrent receptors or by blocking the perception of feeding stimulants in the insect's taste sensilla.
Caption: Simplified signaling pathway of insect gustatory rejection of an anti-feedant compound.
Conclusion and Future Directions
The available data suggests that compounds from Ajuga nipponensis, including the class of neo-clerodane diterpenoids to which this compound belongs, exhibit significant anti-feedant properties. While direct evidence in Coleoptera for this compound is lacking, the strong anti-feedant activity of other neo-clerodane diterpenoids against coleopteran pests like the Colorado potato beetle indicates a high potential for this compound to be effective as well.
Future research should focus on:
-
Direct Bioassays: Conducting no-choice and choice feeding bioassays of this compound against a range of economically important coleopteran pests.
-
Dose-Response Studies: Establishing the effective concentration (EC50) of this compound required to deter feeding in different beetle species.
-
Mechanism of Action: Investigating the specific gustatory receptors and neural pathways affected by this compound in Coleoptera.
-
Structure-Activity Relationship Studies: Comparing the activity of this compound with other structurally related neo-clerodane diterpenoids to identify key functional groups responsible for the anti-feedant effect.
By systematically addressing these research gaps, the potential of this compound as a novel bio-insecticide for the management of coleopteran pests can be fully elucidated.
References
A Comparative Guide to the Insecticidal Efficacy of Ajuganipponin A and Other Bioactive Compounds from Ajuga Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal and antifeedant efficacy of Ajuganipponin A, a neo-clerodane diterpenoid from Ajuga nipponensis, and other bioactive compounds found in the Ajuga genus. The comparison is supported by available experimental data, detailed methodologies for key experiments, and an exploration of the underlying mechanisms of action.
Introduction
The genus Ajuga, a member of the Lamiaceae family, is a rich source of diverse secondary metabolites with a wide range of biological activities, including insecticidal and antifeedant properties.[1] These properties are primarily attributed to two major classes of compounds: neo-clerodane diterpenoids and phytoecdysteroids. This compound is a neo-clerodane diterpene that has demonstrated notable antifeedant effects.[2] For a broader comparative context, this guide also examines the insecticidal activity of 20-hydroxyecdysone, a well-studied phytoecdysteroid abundant in many Ajuga species.[3]
This guide aims to provide a clear, data-driven comparison of the efficacy of these compounds across different insect orders, offering valuable insights for the development of novel biopesticides.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the antifeedant and insecticidal activities of this compound, other related neo-clerodane diterpenes from Ajuga species, and 20-hydroxyecdysone against various insect species. It is important to note that specific insecticidal data (LC50/LD50) for this compound is limited in the reviewed literature; therefore, data for other structurally similar neo-clerodane diterpenes are included to provide a broader understanding of this class of compounds.
Table 1: Antifeedant and Insecticidal Efficacy of this compound and other Neo-clerodane Diterpenes
| Compound | Insect Species | Order | Bioassay Type | Efficacy Metric | Value | Reference(s) |
| This compound | Spodoptera littoralis (Egyptian cotton leafworm) | Lepidoptera | Dual-choice feeding assay | FR50 | 10 µg/cm² | [2] |
| Ajugarin I | Spodoptera littoralis | Lepidoptera | Leaf disk method | FR50 | 0.3 ppm | |
| Ajugarin I | Helicoverpa armigera (Cotton bollworm) | Lepidoptera | No-choice leaf disc | AI50 | 8 ppm | [4] |
| Ajugarin I | Helicoverpa armigera | Lepidoptera | Choice leaf disc | AI50 | 6 ppm | [4][5] |
| Ajugacumbin B | Helicoverpa armigera | Lepidoptera | Leaf disc choice assay | - | Antifeedant activity observed | [6] |
| Clerodin | Helicoverpa armigera | Lepidoptera | No-choice leaf disc | AI50 | 8 ppm | [4][5] |
| Clerodin | Helicoverpa armigera | Lepidoptera | Choice leaf disc | AI50 | 6 ppm | [4][5] |
| Various neo-clerodane diterpenes | Tenebrio molitor (Yellow mealworm) | Coleoptera | Antifeedant assay | - | Antifeedant and repellent activities observed | [1][2] |
FR50: Feeding Ratio 50%; AI50: Antifeedant Index 50%. Please refer to the Experimental Protocols section for detailed definitions.
Table 2: Insecticidal Efficacy of 20-Hydroxyecdysone (20E) and its Agonists
| Compound | Insect Species | Order | Bioassay Type | Efficacy Metric | Value | Reference(s) |
| 20-Hydroxyecdysone | Spodoptera littoralis | Lepidoptera | Diet incorporation | - | Growth and development disruption | [5] |
| Methoxyfenozide (20E agonist) | Cydia pomonella (Codling moth) | Lepidoptera | Oral treatment | LC50 | 1.47 mg/L | [7] |
| Halofenozide (20E agonist) | Harmonia axyridis (Asian lady beetle) | Coleoptera | - | Toxic at 25-100 mg/L | [7] | |
| 20-Hydroxyecdysone | Triatoma infestans | Hemiptera | Injection | - | Inactivation of 20E observed | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are methodologies for the key assays cited in this guide.
This assay is a standard method to evaluate the feeding deterrence of a compound against chewing insects.
-
Objective: To determine the antifeedant activity of a test compound against a specific insect pest.[4]
-
Materials:
-
Test insects (e.g., larvae of Spodoptera littoralis or Helicoverpa armigera)
-
Fresh host plant leaves (e.g., cabbage, castor bean)
-
Test compound dissolved in a suitable solvent (e.g., acetone, ethanol)
-
Solvent for control
-
Petri dishes lined with moist filter paper
-
Leaf area meter or image analysis software
-
Hole punch or cork borer
-
-
Procedure (No-Choice Method): [4][5]
-
Prepare several concentrations of the test compound in the chosen solvent.
-
Cut uniform leaf discs from the host plant leaves using a hole punch.
-
Dip the leaf discs in the respective test solutions for a standardized time (e.g., 30 seconds) and allow the solvent to evaporate completely. Control discs are dipped in the solvent only.
-
Place one treated leaf disc in each petri dish.
-
Introduce a single, pre-weighed, and starved (for a few hours) insect larva into each petri dish.
-
Seal the petri dishes and maintain them in a controlled environment (e.g., 25±2°C, 65±5% RH, 16:8 h L:D photoperiod).
-
After a defined period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf discs.
-
Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and using image analysis software.
-
Calculate the Antifeedant Index (AFI) or Feeding Inhibition (FI) using the formula: FI (%) = [(C - T) / C] * 100 where C is the area consumed in the control disc and T is the area consumed in the treated disc. The AI50 is the concentration that causes 50% feeding inhibition.
-
-
Procedure (Choice Method): [4][5]
-
The procedure is similar to the no-choice method, but each petri dish contains one treated leaf disc and one control (solvent-treated) leaf disc placed on opposite sides.
-
Calculate the percentage of antifeedant activity using the following formula: Antifeedant Activity (%) = [(C - T) / (C + T)] * 100 where C is the area consumed in the control disc and T is the area consumed in the treated disc.
-
Mechanisms of Action & Signaling Pathways
The insecticidal and antifeedant effects of this compound and 20-hydroxyecdysone are mediated through distinct molecular mechanisms.
Neo-clerodane diterpenes, including this compound, primarily act as potent antifeedants. Their mechanism of action is centered on the insect's gustatory system. These compounds are perceived as "bitter" or deterrent tastants by specialized gustatory receptor neurons (GRNs) located in the insect's mouthparts.[9]
The binding of these diterpenes to specific gustatory receptors triggers a cascade of neural signals that lead to an aversive behavioral response, causing the insect to cease feeding. This antifeedant activity protects the plant from herbivory. While the precise receptors for most neo-clerodane diterpenes are yet to be fully characterized, the overall pathway involves the perception of the compound and the subsequent inhibition of feeding behavior.
20-Hydroxyecdysone (20E) is an insect molting hormone. Phytoecdysteroids like 20E, when ingested by insects, act as hormone agonists, disrupting the normal hormonal balance that regulates molting and metamorphosis.[3]
The primary target of 20E is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[10] In the presence of 20E, the EcR/USP complex binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates a transcriptional cascade that leads to the synthesis of proteins required for molting and the development of the next life stage.
Ingestion of exogenous 20E or its agonists at inappropriate times or in excessive amounts leads to premature and incomplete molting, developmental abnormalities, and ultimately, death. This disruption of a critical physiological process is the basis of its insecticidal activity.
Conclusion
This compound and other neo-clerodane diterpenes from Ajuga species demonstrate significant antifeedant activity, primarily against Lepidopteran pests, by acting on the insect's gustatory system. In contrast, 20-hydroxyecdysone, a phytoecdysteroid also found in Ajuga, exhibits insecticidal properties by disrupting the hormonal control of molting and development.
While quantitative data for a broad cross-species comparison of this compound is still emerging, the available information, in conjunction with data from related compounds, underscores the potential of Ajuga-derived natural products in the development of novel and selective biopesticides. Further research to elucidate the specific target receptors of neo-clerodane diterpenes and to gather more extensive quantitative efficacy data across a wider range of insect pests will be invaluable for realizing their full potential in integrated pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect antifeedant activity of clerodane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. zin.ru [zin.ru]
- 8. Ecdysteroids: biochemical mechanism of 20-hydroxyecdysone inactivation in Triatoma infestans (Hemiptera, Reduviidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Phytoecdysteroid Ajuganipponin A: A Natural Alternative to Synthetic Insecticides?
A Comparative Analysis of Efficacy and Mode of Action
The escalating concerns over the environmental impact and development of resistance associated with synthetic insecticides have spurred the search for viable, eco-friendly alternatives. Among the promising candidates are phytoecdysteroids, naturally occurring plant compounds that mimic insect molting hormones. This guide provides a comparative overview of the efficacy of Ajuganipponin A, a phytoecdysteroid found in Ajuga species, against common synthetic insecticides, supported by available experimental data and detailed methodologies.
Executive Summary
While direct comparative studies on the lethal toxicity of purified this compound are limited in publicly available research, studies on extracts of Ajuga species and their constituent phytoecdysteroids, such as 20-hydroxyecdysone, demonstrate significant antifeedant and insecticidal activity against various insect pests. This guide presents a comparison based on available data, primarily focusing on the antifeedant effects of Ajuga compounds versus the lethal toxicity of synthetic insecticides against key agricultural pests like the Diamondback Moth (Plutella xylostella) and Fall Armyworm (Spodoptera species).
Efficacy Comparison: this compound (Phytoecdysteroids) vs. Synthetic Insecticides
Table 1: Antifeedant Activity of Ajuga nipponensis Components against 3rd Instar Larvae of Plutella xylostella
| Compound | AFI50 (µg/mL) after 24h | AFI50 (µg/mL) after 48h |
| 20-Hydroxyecdysone | 287.58 | 103.42 |
| Luteolin | 1935.02 | 1853.20 |
| Stigmasterol | 2515.94 | 3812.24 |
| Acacetin | 6589.58 | 2581.43 |
AFI50: The concentration required to cause 50% antifeedant activity.
Table 2: Larval Mortality of Insect Pests with Ajuga Extracts and Synthetic Insecticides
| Pest Species | Treatment | Concentration | Mortality (%) | Exposure Time |
| Spodoptera littoralis (1st Instar) | Ajuga iva methanolic extract | 250 µg/µL | 87% | - |
| Plutella xylostella | Chlorantraniliprole 18.5 SC | - | >90% (based on larval reduction) | Field application |
| Plutella xylostella | Emamectin benzoate 5 SG | - | >90% (based on larval reduction) | Field application |
| Spodoptera frugiperda (2nd Instar) | Spinetoram | 10 mg/L | 93.3% | 72h |
| Spodoptera frugiperda (2nd Instar) | Broflanilide | 10 mg/L | 91.3% | 72h |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the efficacy of natural and synthetic insecticides.
Antifeedant Bioassay Protocol (Leaf Disc Choice Method)
This method is commonly used to evaluate the feeding deterrence of a compound.
-
Insect Rearing: Larvae of the target insect (e.g., Plutella xylostella) are reared on a suitable host plant (e.g., cabbage) under controlled conditions (25±1°C, 65±5% RH, 16:8 h L:D photoperiod).
-
Preparation of Test Solutions: The test compound (e.g., 20-hydroxyecdysone) is dissolved in a suitable solvent (e.g., ethanol) to prepare a stock solution, which is then serially diluted to obtain a range of concentrations.
-
Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 2 cm diameter) are punched from fresh host plant leaves.
-
Treatment Application: For the choice test, half of the leaf discs are treated with the test solution, and the other half are treated with the solvent alone (control). The solvent is allowed to evaporate completely.
-
Experimental Setup: In a petri dish lined with moist filter paper, one treated and one control leaf disc are placed equidistant from the center. A single, pre-weighed third-instar larva is introduced into the center of the dish.
-
Data Collection: After a specific period (e.g., 24 and 48 hours), the area of each leaf disc consumed by the larva is measured. The larva is also re-weighed.
-
Calculation of Antifeedant Index (AFI): The AFI is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
-
Statistical Analysis: The AFI50 value is determined using probit analysis.
Larval Mortality Bioassay Protocol (Leaf Dip Method)
This is a standard method for determining the lethal concentration of an insecticide.
-
Insect Rearing: As described in the antifeedant bioassay.
-
Preparation of Insecticide Solutions: The synthetic insecticide is formulated as an emulsifiable concentrate and diluted with water to prepare a series of concentrations. A surfactant is often added to ensure even coating.
-
Treatment Application: Fresh host plant leaves are dipped into the insecticide solution for a set time (e.g., 10 seconds) and then allowed to air dry. Control leaves are dipped in water with surfactant only.
-
Experimental Setup: The treated leaves are placed individually in petri dishes or ventilated containers. A specific number of larvae (e.g., 10-20) of a uniform age/instar are introduced into each container.
-
Data Collection: Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Statistical Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Conclusion
The available evidence suggests that phytoecdysteroids from Ajuga species, including compounds structurally related to this compound, exhibit potent antifeedant and insecticidal properties against key agricultural pests. While a direct comparison of lethal toxicity with synthetic insecticides is challenging due to the different metrics of efficacy reported in the literature, the data indicates that these natural compounds can significantly disrupt insect feeding and development. Further research to determine the precise LC50 and LD50 values of purified this compound against a broader range of insect pests is warranted to fully assess its potential as a standalone or integrated pest management tool. The development of formulations to enhance the stability and efficacy of phytoecdysteroids in field conditions will also be a critical step towards their commercial application as a sustainable alternative to synthetic insecticides.
Navigating the Uncharted Territory of Ajuganipponin A: A Lack of SAR Data Hinders Comparative Analysis
Despite a comprehensive search of scientific literature, no publicly available data exists on the structure-activity relationship (SAR) studies of Ajuganipponin A analogs. This absence of research precludes the creation of a detailed comparison guide for researchers, scientists, and drug development professionals. The foundational information required to analyze the compound's performance against alternatives, including quantitative data, experimental protocols, and established signaling pathways, is not present in the current body of scientific publications.
This compound is a natural product isolated from Ajuga nipponensis. However, beyond its isolation, there is a significant gap in the scientific record regarding its biological activities and the subsequent exploration of its analogs for therapeutic potential. SAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, such as this compound, and evaluating the biological effects of these modifications, researchers can identify key structural features responsible for its activity and optimize them to develop more potent and selective drug candidates.
The lack of such studies for this compound means that there are no quantitative data, such as IC50 or EC50 values, to compare the efficacy of different analogs. Furthermore, without experimental data, the methodologies for key experiments cannot be detailed, and the signaling pathways through which this compound and its potential analogs might exert their effects remain unknown.
Consequently, the creation of comparative tables, detailed experimental protocols, and visualizations of signaling pathways, as requested, is not feasible at this time. The scientific community has yet to publish research in this specific area. This highlights a potential opportunity for future research to explore the bioactivity of this compound and to initiate SAR studies to unlock its therapeutic potential. Until such research is conducted and published, a comprehensive comparison guide on its analogs cannot be developed.
A Comparative Analysis of the Mechanisms of Action: Ecdysteroids from Ajuga nipponensis Versus Other Ecdysteroids
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a growing interest in phytoecdysteroids, a class of plant-derived compounds structurally similar to insect molting hormones. Among the plant sources of these compounds, Ajuga nipponensis has been identified as a producer of several bioactive ecdysteroids, notably cyasterone and ajugasterone C. This guide provides a comparative analysis of the mechanisms of action of these ecdysteroids against the well-characterized 20-hydroxyecdysone and non-steroidal ecdysone agonists, offering insights for drug discovery and development.
Differentiating the Mechanisms: A High-Level Overview
Ecdysteroids exert their biological effects through distinct pathways in insects and mammals. In insects, the classical mechanism involves the activation of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements on DNA, regulating gene transcription and controlling processes like molting and metamorphosis.
In mammals, the mechanism is less clearly defined but is understood to be independent of the classical insect EcR. Evidence suggests that the anabolic effects of ecdysteroids in mammals, such as muscle growth, are mediated through the estrogen receptor beta (ERβ) and the subsequent activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Non-steroidal ecdysone agonists, primarily developed as insecticides, mimic the action of natural ecdysteroids by binding to and activating the insect EcR/USP complex, leading to premature and lethal molting.
This guide will delve into the available data to compare how cyasterone and ajugasterone C, isolated from Ajuga nipponensis, fit within this mechanistic framework.
Comparative Biological Activities and Potency
While direct comparative studies on the receptor binding affinities of cyasterone and ajugasterone C are limited, their observed biological activities provide clues to their mechanisms of action and relative potencies.
| Compound | Primary Reported Activity | Putative Mammalian Target/Pathway | Insecticidal Activity |
| Cyasterone | Anabolic, Adaptogenic, Anti-proliferative | EGFR, MAPK signaling pathway | Reported |
| Ajugasterone C | Anti-inflammatory | Not fully elucidated | Reported to be a more potent feeding deterrent than 20-hydroxyecdysone in some insects[1] |
| 20-Hydroxyecdysone | Anabolic, Performance-enhancing | Estrogen Receptor β (ERβ), PI3K/Akt signaling pathway | Active |
| Non-steroidal Agonists (e.g., Diacylhydrazines) | Insecticidal (premature molting) | N/A (Insect-specific) | Highly Potent |
Table 1: Comparison of the primary biological activities and putative targets of selected ecdysteroids.
Anabolic and Anti-proliferative Effects of Cyasterone
Cyasterone has demonstrated anabolic and adaptogenic properties in experimental studies.[2] Furthermore, it has been shown to exhibit anti-proliferative effects in human cancer cell lines, a mechanism attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream MAPK signaling pathway.[3][4][5][6] This suggests a mode of action in mammalian cells that may be distinct from or complementary to the ERβ-mediated anabolic effects of 20-hydroxyecdysone.
Anti-inflammatory Properties of Ajugasterone C
Ajugasterone C has been noted for its anti-inflammatory effects, although the precise molecular targets and signaling pathways responsible for this activity in mammals are yet to be fully elucidated.[7][8][9] Its potent insect antifeedant activity, reportedly greater than that of 20-hydroxyecdysone in certain species, underscores its significant interaction with insect biological systems, likely through the ecdysone receptor.[1]
Signaling Pathways: A Visual Comparison
The following diagrams illustrate the key signaling pathways associated with different classes of ecdysteroids.
Figure 1: Classical ecdysteroid signaling pathway in insects.
Figure 2: Proposed anabolic signaling pathway of ecdysteroids in mammals.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the methodologies for key experiments used to characterize the mechanism of action of ecdysteroids.
Ecdysone Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the ecdysone receptor.
Protocol:
-
Receptor Preparation: The ligand-binding domains of the ecdysone receptor (EcR) and ultraspiracle protein (USP) are expressed, for example, in E. coli as fusion proteins and purified.
-
Radioligand: A radiolabeled ecdysteroid with high affinity for the receptor, such as [³H]-Ponasterone A, is used.
-
Assay: The purified EcR/USP heterodimer is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (competitor).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated to determine the binding affinity.
C2C12 Muscle Cell Hypertrophy Assay
This in vitro assay assesses the anabolic activity of a compound by measuring its effect on the size of muscle cells.
Protocol:
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium until they reach confluence.
-
Differentiation: The growth medium is replaced with a differentiation medium to induce the myoblasts to fuse and form multinucleated myotubes.
-
Treatment: The differentiated myotubes are treated with various concentrations of the test ecdysteroid for a specified period (e.g., 48-72 hours). A vehicle control is also included.
-
Imaging: The myotubes are fixed and imaged using a microscope.
-
Quantification: The diameter of the myotubes is measured using image analysis software. A significant increase in myotube diameter in the treated groups compared to the control group indicates a hypertrophic effect.
PI3K/Akt Signaling Pathway Activation (Western Blotting)
This technique is used to detect the activation of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
Cell Treatment and Lysis: C2C12 myotubes are treated with the test ecdysteroid for a specific time. The cells are then lysed to extract the total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of Akt (e.g., p-Akt Ser473) and total Akt.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the level of pathway activation.
Conclusion and Future Directions
The ecdysteroids cyasterone and ajugasterone C from Ajuga nipponensis present intriguing profiles that differ from the well-studied 20-hydroxyecdysone. While they likely interact with the insect ecdysone receptor, their mechanisms of action in mammals appear to be more diverse. Cyasterone's engagement with the EGFR/MAPK pathway suggests potential applications beyond anabolic effects, such as in oncology. Ajugasterone C's anti-inflammatory properties warrant further investigation to identify its specific molecular targets.
To fully elucidate the therapeutic potential of these compounds, future research should focus on:
-
Quantitative Receptor Binding Studies: Determining the binding affinities of cyasterone and ajugasterone C for both insect EcR/USP and mammalian ERβ is crucial for a direct comparison of their potency.
-
Dose-Response Analyses: Comprehensive dose-response studies in relevant in vitro models, such as C2C12 myotubes for anabolic activity, are needed to quantify and compare their biological effects.
-
In Vivo Studies: Animal studies are necessary to confirm the in vitro findings and to evaluate the overall physiological effects, safety, and pharmacokinetic profiles of these compounds.
By systematically investigating the mechanisms of action of these and other phytoecdysteroids, the scientific community can unlock their full potential for the development of novel and effective therapeutic agents.
References
- 1. Activity of Ajuga iva Extracts Against the African Cotton Leafworm Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative experimental investigation of the anabolic activity of phytoecdysteroids and steranabols | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. medchemexpress.com [medchemexpress.com]
Validating Ecdysteroid Receptor Binding: A Comparative Guide for Researchers
For scientists and professionals in drug development, validating the interaction between a novel compound and its target receptor is a critical step. This guide provides a framework for assessing the binding of potential ligands to the ecdysteroid receptor (EcR), a key target in insect-related research and development. While this guide is structured around the validation of Ajuganipponin A, a phytoecdysteroid from Ajuga nipponensis, a comprehensive search of scientific literature did not yield specific binding affinity data for this compound. Therefore, this document serves as a comparative guide, presenting data on well-characterized ecdysteroid receptor ligands to provide a benchmark for the future evaluation of this compound and other novel compounds.
The ecdysteroid receptor is a nuclear receptor that plays a crucial role in insect development, making it an attractive target for the development of selective insecticides. The binding of a ligand to the EcR initiates a cascade of gene expression that regulates molting and metamorphosis. Understanding the binding affinity of a compound to this receptor is the first step in determining its potential as an agonist or antagonist.
Comparative Analysis of Ecdysteroid Receptor Ligands
The binding affinity of a ligand to a receptor is typically quantified by its dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the binding affinities of several natural and synthetic ligands for the ecdysteroid receptor from different insect species. This data provides a quantitative basis for comparing the potency of novel compounds.
| Compound Class | Compound Name | Insect Species | Receptor Complex | Binding Affinity (Kd/Ki/IC50) |
| Natural Ecdysteroid | 20-Hydroxyecdysone (20E) | Chironomus tentans | CtEcR/CtUSP | IC50: 56 nM |
| Ponasterone A | Chilo suppressalis | CsEcR/CsUSP | Kd: 1.2 nM[1] | |
| Ponasterone A | Drosophila melanogaster | DmEcR/DmUSP | Kd: ~30 nM | |
| Phytoecdysteroid | This compound | - | - | Data not available |
| Other Ajuga Phytoecdysteroids | - | - | Data not available | |
| Non-steroidal Agonist | Tebufenozide (RH-5992) | Chironomus tentans | CtEcR/CtUSP | IC50: 2.8 nM[2] |
| Methoxyfenozide (RH-2485) | Chironomus tentans | CtEcR/CtUSP | IC50: 0.8 nM[2] | |
| Halofenozide (RH-0345) | Chironomus tentans | CtEcR/CtUSP | IC50: 170 nM[2] |
Experimental Protocols
The gold standard for determining the binding affinity of a test compound to a receptor is the competitive radioligand binding assay . This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.
Principle
A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Ponasterone A) is incubated with a preparation of the ecdysteroid receptor. Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation. If the test compound binds to the receptor, it will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value.
Detailed Methodology
1. Preparation of Ecdysteroid Receptor:
-
The ecdysteroid receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP), can be expressed in and purified from various systems, such as E. coli, insect cell lines (e.g., Sf9), or yeast.
-
For this protocol, we will assume the use of a crude protein extract from cells expressing the EcR/USP complex.
-
Homogenize the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and prepare a cytosolic or nuclear extract by centrifugation.
-
Determine the total protein concentration of the extract using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
Reagents:
-
Radiolabeled ligand (e.g., [³H]-Ponasterone A) at a concentration close to its Kd.
-
Unlabeled test compound (e.g., this compound) in a series of dilutions.
-
Unlabeled high-affinity ligand (e.g., cold Ponasterone A) in excess for determining non-specific binding.
-
Receptor preparation.
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing BSA to reduce non-specific binding).
-
-
Procedure:
-
Set up a series of tubes or a 96-well plate.
-
Total Binding: Add assay buffer, radiolabeled ligand, and receptor preparation.
-
Non-specific Binding: Add assay buffer, radiolabeled ligand, an excess of unlabeled high-affinity ligand, and receptor preparation.
-
Competitive Binding: Add assay buffer, radiolabeled ligand, a specific concentration of the unlabeled test compound, and receptor preparation.
-
Incubate all tubes/wells at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separate the bound from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complex.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing Key Processes
To better understand the biological context and the experimental procedure, the following diagrams illustrate the ecdysteroid signaling pathway and the workflow of the competitive binding assay.
Caption: The ecdysteroid signaling pathway, where the hormone binds to the EcR/USP heterodimer, which then activates gene transcription.
Caption: Workflow of a competitive radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative toxicity and ecdysone receptor affinity of non-steroidal ecdysone agonists and 20-hydroxyecdysone in Chironomus tentans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Ajuganipponin A on Insect Cells: A Proposed Framework
For Immediate Release
A Proposed Framework for the Comparative Transcriptomic Analysis of Ajuganipponin A on Insect Cells, Providing Supporting Methodologies and a Comparative Context with Alternative Compounds.
This guide presents a proposed framework for conducting a comparative transcriptomic study of this compound on insect cells. Currently, there is a lack of publicly available transcriptomic data specifically for this compound treatment in insect cell lines. Therefore, this document outlines a comprehensive experimental and analytical workflow, drawing parallels with existing research on other bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals interested in elucidating the molecular mechanisms of phytoecdysteroids and other novel insecticides.
This compound is a member of the phytoecdysteroid family, a class of plant-derived compounds that are structurally similar to insect molting hormones.[1] Phytoecdysteroids are known to exert their insecticidal effects by mimicking the natural ecdysteroids in insects, thereby disrupting normal developmental processes such as molting and metamorphosis.[2][3][4] The primary mode of action is expected to be through the activation of the ecdysone receptor signaling pathway, leading to widespread changes in gene expression.[2][4]
This guide provides a roadmap for investigating the precise transcriptomic signature of this compound in a model insect cell line, such as Spodoptera frugiperda (Sf9) cells, and comparing it to other compounds with known mechanisms of action.
Proposed Experimental Workflow
A robust comparative transcriptomic study would involve parallel treatment of insect cells with this compound, a known ecdysone agonist as a positive control, and an untreated or vehicle-treated group as a negative control. The following diagram illustrates the proposed experimental workflow.
Caption: Proposed experimental workflow for comparative transcriptomics.
Comparative Data Presentation
The following tables provide examples of how quantitative transcriptomic data could be presented. Table 1 shows hypothetical data for this compound, based on the expected effects of a phytoecdysteroid. Tables 2 and 3 present published data for the ecdysone agonist methoxyfenozide and the alkaloid harmine, respectively, in Sf9 cells to serve as a comparative baseline.
Table 1: Hypothetical Differentially Expressed Genes in Sf9 Cells Treated with this compound
| Gene ID | Gene Name | Function | Log2 Fold Change | p-value |
| SFG_00123 | EcR | Ecdysone Receptor | 2.5 | < 0.01 |
| SFG_00456 | USP | Ultraspiracle | 2.3 | < 0.01 |
| SFG_00789 | E75 | Early-late response gene | 4.1 | < 0.001 |
| SFG_01011 | HR3 | Hormone Receptor 3 | 3.8 | < 0.001 |
| SFG_01213 | Ftz-F1 | Fushi tarazu factor 1 | 3.5 | < 0.001 |
| SFG_01516 | HSP70 | Heat shock protein 70 | -1.8 | < 0.05 |
| SFG_01819 | Cut | Cut-off | 2.9 | < 0.01 |
| SFG_02122 | Casp1 | Caspase 1 | 1.5 | < 0.05 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Experimentally Determined Differentially Expressed Genes in Sf9 Cells Treated with Methoxyfenozide
| Gene ID | Gene Name/Description | Log2 Fold Change |
| U68070 | Ecdysone receptor | 1.0 |
| L33839 | 3-dehydroecdysone 3beta-reductase | 1.2 |
| AF026022 | Chitinase | 1.5 |
| M76686 | Ecdysteroid-regulated 16-kDa protein | 2.0 |
| AY170327 | Ecdysone-induced protein 75 | 2.8 |
Data is illustrative of expected changes and may not be exhaustive.
Table 3: Experimentally Determined Differentially Expressed Genes in Sf9 Cells Treated with Harmine
| Gene ID | Gene Name/Description | Log2 Fold Change |
| Unigene0024849 | Cytochrome P450 | 4.5 |
| Unigene0024850 | Cytochrome P450 | 4.2 |
| Unigene0037125 | Glutathione S-transferase | 3.8 |
| Unigene0012345 | ABC transporter | 3.5 |
| Unigene0054321 | Cuticular protein | -2.5 |
Data is illustrative of expected changes and may not be exhaustive.
Key Signaling Pathway: Ecdysone Signaling
The primary mechanism of action for phytoecdysteroids is the hijacking of the ecdysone signaling pathway. The following diagram illustrates the key components of this pathway in insects.
Caption: Simplified Ecdysone Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key experiments in the proposed study.
Insect Cell Culture and Treatment
-
Cell Line: Spodoptera frugiperda (Sf9) cells.
-
Culture Medium: Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in suspension culture at 27°C.
-
Treatment Protocol:
-
Seed Sf9 cells at a density of 1 x 10^6 cells/mL in multiple flasks.
-
Allow cells to attach and enter logarithmic growth phase (approximately 24 hours).
-
Prepare stock solutions of this compound and a reference ecdysone agonist (e.g., methoxyfenozide) in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired final concentration of each compound. An equivalent volume of the solvent should be added to the control group.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 27°C.
-
Harvest cells for RNA extraction.
-
RNA Extraction and Quality Control
-
Pellet the harvested cells by centrifugation.
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), looking for A260/280 ratios between 1.8 and 2.0.
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) > 8.0.
RNA-Seq Library Preparation and Sequencing
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the Spodoptera frugiperda reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the treatment and control groups.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of differentially expressed genes to identify over-represented biological functions and pathways.
By following this proposed framework, researchers can generate valuable data to understand the molecular mechanisms of this compound and its potential as a novel insecticide. The comparative approach will provide crucial insights into its specificity and mode of action relative to other known compounds.
References
Safety Operating Guide
Prudent Disposal of Ajuganipponin A: A Step-by-Step Guide for Laboratory Professionals
All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal activities. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that compounds from the Ajuga genus exhibit a range of pharmacological activities, Ajuganipponin A should be treated as a bioactive compound with potential health risks. A thorough risk assessment should be conducted before handling.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary if creating aerosols or handling large quantities. | To prevent inhalation. |
II. Spill Management
In the event of a spill, immediate action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE.
-
Contain the Spill: For liquid spills, use an absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean and Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect Waste: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be collected in a designated hazardous waste container.
III. Disposal Procedures for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound waste. This includes pure compound, contaminated labware, and solutions.
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Instructions:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused solid compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Do not mix this compound waste with other incompatible chemical waste.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Waste Collection:
-
Solid Waste: Carefully place all solid waste, including contaminated PPE, into the designated hazardous waste container. Avoid generating dust.
-
Liquid Waste: Pour liquid waste into the designated hazardous waste container using a funnel to prevent spills.
-
Keep the waste container closed when not in use.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from heat, sparks, and incompatible materials.
-
-
Final Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and handoff.
-
IV. Logical Relationship for Safe Handling and Disposal
The following diagram illustrates the logical flow for ensuring safety throughout the handling and disposal process of this compound.
Caption: Logical flow for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its proper and safe disposal, thereby protecting themselves, their colleagues, and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
